Tetrahydropalmatrubine
Description
Structure
3D Structure
Properties
CAS No. |
7762-76-7 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI Key |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Tetrahydropalmatrubine: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of tetrahydropalmatrubine, a tetrahydroprotoberberine isoquinoline alkaloid. It details its natural occurrences, biosynthetic pathway, and the experimental methodologies used for its isolation and quantification.
Natural Sources of this compound
This compound is a metabolite of the more widely known alkaloid, l-tetrahydropalmatine (THP).[1][2] Consequently, it is found in plant species that are primary sources of THP. These plants belong mainly to the Papaveraceae and Menispermaceae families.[1][2] The primary genera known to contain these alkaloids are Corydalis and Stephania.[3][4]
The tuberous roots of these plants are typically the primary source of these alkaloids and have been used for centuries in traditional Chinese medicine for their analgesic and sedative properties.[3][5] While quantification data for this compound is sparse in the literature, the content of its parent compound, tetrahydropalmatine, is well-documented and serves as an indicator of promising source materials.
Data Presentation: Tetrahydropalmatine Content in Various Plant Species
| Plant Species | Family | Plant Part | Alkaloid Content (as l-Tetrahydropalmatine) | Reference(s) |
| Stephania rotunda | Menispermaceae | Root | 1.2–1.5% yield | [3] |
| Corydalis yanhusuo | Papaveraceae | Rhizome | ~12.7 mg/g (total alkaloids) | [6] |
| Corydalis yanhusuo (Dietary Supplement) | Papaveraceae | Varies | Highly variable; one product was enriched to ~5 mg/g | [6][7] |
| Stephania glabra | Menispermaceae | Root | Contains hyndanrine (tetrahydropalmatine) | [3] |
| Stephania epigaea | Menispermaceae | Not Specified | A known source of THP | [1] |
| Enantia chlorantha | Annonaceae | Root Bark | Source for palmatine, a precursor to THP | [8] |
Biosynthesis of this compound
This compound is synthesized via the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis originates from L-tyrosine and proceeds through a series of complex enzymatic steps to form the core tetrahydroprotoberberine scaffold. A key intermediate in this pathway is (S)-reticuline, which is a critical branch-point precursor for numerous BIAs.
The direct biosynthesis of this compound can be achieved through the methylation of (S)-scoulerine. The process involves specific O-methyltransferases (OMTs) that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the scoulerine molecule. Engineered yeast strains have been developed to produce (S)-tetrahydropalmatrubine de novo from (S)-reticuline, demonstrating the feasibility of microbial production platforms.[9] The pathway can proceed through two potential routes to the related compound (S)-tetrahydropalmatine, highlighting the central role of this compound as an intermediate.[9]
Visualization: Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway from (S)-Reticuline to this compound and Tetrahydropalmatine.
Experimental Protocols
The isolation and analysis of this compound from complex plant matrices require robust and sensitive methodologies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the gold standards for quantification.[10][11]
Visualization: Experimental Workflow
Caption: General workflow for the extraction, isolation, and analysis of this compound.
Protocol 1: Extraction and Isolation of Tetrahydroprotoberberine Alkaloids
This protocol provides a general method for extracting and isolating alkaloids from plant material.
-
Preparation of Plant Material: Collect the desired plant part (e.g., roots or rhizomes of Corydalis sp.). Dry the material in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 70-95% ethanol or methanol) at a ratio of 1:10 (w/v) for 24-48 hours with occasional shaking.[12] Alternatively, use a Soxhlet apparatus for continuous extraction over 6-8 hours.
-
Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
-
Acid-Base Partitioning (for enrichment):
-
Dissolve the crude extract in 2-5% hydrochloric acid.
-
Wash the acidic solution with a nonpolar solvent like hexane or dichloromethane to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the liberated free alkaloids into a solvent such as dichloromethane or chloroform.
-
Combine the organic layers and evaporate the solvent to yield an enriched alkaloid fraction.
-
-
Purification: Subject the enriched alkaloid fraction to column chromatography.[13] Use a stationary phase like silica gel or alumina. Elute with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) to pool similar fractions. Further purification can be achieved by preparative HPLC.[8]
Protocol 2: Quantification by UPLC-MS/MS
This protocol is adapted from methodologies for analyzing l-THP and its metabolites.[10][14]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and an appropriate internal standard (IS). For the related l-THP, a transition of m/z 356.2 → 191.9 is often used.[11] The specific transition for this compound would need to be optimized.
-
Optimization: Optimize cone voltage and collision energy for each analyte and the IS to maximize signal intensity.
-
-
Sample Preparation (from purified fractions or crude extract):
-
Accurately weigh and dissolve the extract in the initial mobile phase composition.
-
Perform serial dilutions to create calibration standards and quality control (QC) samples.
-
Add the internal standard to all samples, calibrators, and QCs.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Validation and Analysis:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 8. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. plantarchives.org [plantarchives.org]
- 13. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrahydropalmatrubine: Chemical Properties, Structure, and Biological Activity
Introduction
Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a significant metabolite of the pharmacologically active compound, l-tetrahydropalmatine (THP).[1][2] THP is extracted from various plants, notably from the genus Corydalis, and has been utilized in traditional medicine for its analgesic and sedative properties.[2] As a metabolite, this compound is gaining attention from researchers for its own potential biological activities, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols for its synthesis and study.
Chemical and Physical Properties
Quantitative data for many of the physicochemical properties of this compound are not extensively reported in the literature. However, key identifiers and calculated properties are available. For comparative purposes, the properties of its parent compound, l-tetrahydropalmatine, are also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H23NO4 | [3] |
| Molecular Weight | 341.41 g/mol | [3] |
| Monoisotopic Mass | 341.1627 u | [3] |
| AlogP | 3.07 | [3] |
| Polar Surface Area | 51.16 Ų | [3] |
| Acidic pKa | 9.23 | [3] |
| Basic pKa | 6.28 | [3] |
Table 2: Physicochemical Properties of the Parent Compound, (-)-Tetrahydropalmatine
| Property | Value | Source |
| Molecular Formula | C21H25NO4 | [1] |
| Molecular Weight | 355.43 g/mol | [4] |
| Melting Point | 138-139 °C | [5] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. | [5] |
| Appearance | White to Pale Yellow Solid | [5] |
Chemical Structure
This compound is a derivative of tetrahydropalmatine, characterized by the demethylation of one of the four methoxy groups. The levorotatory enantiomer, (-)-(S)-Tetrahydropalmatrubine, is the subject of targeted synthesis and biological investigation.
-
IUPAC Name: (13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
-
SMILES String: COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Pharmacology and Mechanism of Action
Recent studies have begun to elucidate the specific pharmacological effects of this compound, distinguishing its activity from that of its parent compound. A significant finding is its role in macrophage-mediated inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
The primary mechanism of action identified for this compound involves the targeting of FOS-like antigen 2 (Fosl2), a component of the activator protein-1 (AP-1) transcription factor complex. By interacting with Fosl2, this compound promotes its translocation to the nucleus where it interacts with c-Jun. This interaction inhibits the transcription of pro-inflammatory genes mediated by AP-1.[6]
Figure 1: Signaling pathway of this compound in inhibiting macrophage inflammation.
Experimental Protocols
Enantioselective Total Synthesis of (-)-(S)-Tetrahydropalmatrubine
The enantioselective total synthesis of (-)-(S)-Tetrahydropalmatrubine has been achieved, providing a method to obtain this compound with high purity for research purposes.[7] The synthesis originates from (S)-N-norlaudanidine, a benzyltetrahydroisoquinoline, which is synthesized with high enantioselectivity using a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction approach.
Key Steps:
-
Bischler-Napieralski Cyclization: A chiral phenethylamine derivative is condensed with a phenylacetic acid derivative, followed by cyclization to form a dihydroisoquinoline.
-
Asymmetric Reduction: The resulting imine is reduced stereoselectively to establish the chiral center of the tetrahydroisoquinoline core.
-
Berberine Bridge Formation: The benzyltetrahydroisoquinoline is then treated with formaldehyde and an acid catalyst to construct the characteristic bridged ring system of the protoberberine scaffold.
-
Demethylation: Selective demethylation of the resulting tetrahydropalmatine derivative yields (-)-(S)-Tetrahydropalmatrubine.
Figure 2: Workflow for the enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines, such as RAW264.7.[6]
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., Fosl2, p-c-Jun, c-Jun, IκBα, p-p65, p65) and a loading control (e.g., β-actin). The blots are then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence detection system.
-
Immunofluorescence: Cells grown on coverslips are treated as described above, then fixed, permeabilized, and stained with a primary antibody against Fosl2, followed by a fluorescently-labeled secondary antibody and DAPI for nuclear counterstaining. The subcellular localization of Fosl2 is then observed using a fluorescence microscope.
-
Co-immunoprecipitation (Co-IP): To confirm the interaction between Fosl2 and c-Jun, cell lysates are incubated with an anti-Fosl2 antibody, and the immunocomplexes are captured using protein A/G-agarose beads. The precipitated proteins are then analyzed by Western blotting using an anti-c-Jun antibody.
Conclusion
This compound, a metabolite of l-tetrahydropalmatine, is emerging as a bioactive compound with distinct pharmacological properties. Its anti-inflammatory activity, mediated through the targeting of the Fosl2/AP-1 signaling pathway, presents a promising avenue for the development of novel therapeutics for inflammatory conditions. Further research is warranted to fully elucidate its pharmacological profile, including its other potential molecular targets, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in various disease models. The development of robust synthetic methods will be crucial to facilitate these future investigations.
References
- 1. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound: this compound (CHEMBL522746) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. D-Tetrahydropalmatine CAS#: 3520-14-7 [m.chemicalbook.com]
- 6. Corydalis decumbens and tetrahydropalmatrubin inhibit macrophages inflammation to relieve rheumatoid arthritis by targeting Fosl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective total synthesis and X-ray structures of the tetrahydroprotoberberine alkaloids (-)-(S)-tetrahydropalmatrubine and (-)-(S)-corytenchine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation and Discovery of Tetrahydropalmatrubine from Corydalis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatrubine, a tetrahydroprotoberberine isoquinoline alkaloid, is a recognized metabolite of the pharmacologically significant compound, Tetrahydropalmatine (THP). THP is abundantly found in various species of the Corydalis genus, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the methodologies for the isolation of the parent compound, THP, from Corydalis and the subsequent identification of its metabolite, this compound. The document details the experimental protocols for extraction, purification, and structural elucidation. Furthermore, it presents quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
The genus Corydalis is a rich source of isoquinoline alkaloids, which are known for their diverse and potent pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects[1][2]. One of the most studied alkaloids from this genus is Tetrahydropalmatine (THP)[3]. Pharmacokinetic studies have revealed that THP is metabolized in vivo into several derivatives, including the monodesmethyl metabolite, L-tetrahydropalmatrubine[1][4]. The discovery and characterization of such metabolites are crucial for understanding the complete pharmacological and toxicological profile of the parent compound.
This guide focuses on the isolation of the precursor, Tetrahydropalmatine, from Corydalis and the analytical techniques employed in the discovery and structural elucidation of its metabolite, this compound.
Experimental Protocols
General Workflow for Isolation and Discovery
The overall process involves the extraction of total alkaloids from the plant material, followed by chromatographic separation to isolate the parent compound, THP. The discovery of this compound is primarily achieved through pharmacokinetic studies involving the administration of THP and subsequent analysis of biological samples to identify its metabolites.
Protocol for Extraction and Isolation of Tetrahydropalmatine from Corydalis yanhusuo
This protocol is a synthesis of established methods for alkaloid extraction from Corydalis species[5][6].
-
Preparation of Plant Material:
-
Air-dry the tubers of Corydalis yanhusuo.
-
Pulverize the dried tubers into a coarse powder (approximately 50 mesh).
-
-
Extraction:
-
Weigh 500 g of the powdered C. yanhusuo.
-
Add 10 L (20 times the weight of the powder) of 70% ethanol. Adjust the pH to 10 using diluted ammonia[5].
-
Perform reflux extraction for 60 minutes. Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates from all extractions.
-
-
Concentration and Partitioning:
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
Dilute the resulting aqueous residue with water to a final volume of 1000 mL[5].
-
Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate to partition the alkaloids.
-
-
Purification by Column Chromatography:
-
The crude alkaloid extract is subjected to silica gel column chromatography[7].
-
Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a higher proportion of CH₂Cl₂ and gradually increasing the polarity with MeOH (e.g., 10:1, 5:1, 3:1, 1:1, 1:2 v/v)[7].
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Final Purification by HPLC:
Protocol for Identification of this compound in Plasma
This protocol is based on pharmacokinetic studies of THP[9].
-
Animal Study:
-
Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.
-
Alternatively, use liquid-liquid extraction for sample clean-up.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared plasma samples using a validated Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method[9].
-
Use a C18 analytical column for chromatographic separation.
-
Employ a positive electrospray ionization source and monitor the specific mass transitions for THP and its potential metabolites, including this compound, in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation
Quantitative Yields of Alkaloids from Corydalis yanhusuo
The following table summarizes the content of various alkaloids, including Tetrahydropalmatine, obtained from Corydalis yanhusuo after an optimized extraction and purification process.
| Alkaloid | Content (%) in Purified Extract[5] |
| (+)-Corydaline | 3.55 |
| Tetrahydropalmatine | 3.13 |
| Coptisine | 2.79 |
| Palmatine hydrochloride | 2.24 |
| Dehydrocorydaline | 13.11 |
| (R)-(+)-Corypalmine | 2.37 |
| Protopine | 2.71 |
| Glaucine | 14.03 |
Pharmacokinetic Parameters of L-Tetrahydropalmatine and its Metabolites
The table below presents key pharmacokinetic parameters of L-THP and its metabolites following oral administration to rats. This compound is one of the monodesmethyl metabolites of THP[1].
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| L-THP | 1250 ± 320 | 0.33 ± 0.14 | 2890 ± 560 | 3.4 ± 0.7 |
| L-Isocorypalmine | 128 ± 35 | 0.54 ± 0.26 | 360 ± 98 | 3.8 ± 0.9 |
| L-Corydalmine | 315 ± 85 | 0.58 ± 0.28 | 1150 ± 290 | 4.1 ± 1.1 |
Note: Data for this compound was not explicitly separated in the cited study but is a known metabolite alongside the compounds listed[9].
Structural Elucidation
The definitive identification of a novel or known compound like this compound relies on a combination of modern spectroscopic techniques[10].
Methodologies
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which is used to determine the elemental composition and molecular formula of the compound[11].
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the compound's structure[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and the complete structure of the molecule[13].
Metabolic Pathway of THP
This compound is formed from Tetrahydropalmatine through a demethylation reaction, a common metabolic transformation for compounds containing methoxy groups[1].
Pharmacological Context and Signaling Pathways
While specific pharmacological data for this compound is limited, the activity of its parent compound, Tetrahydropalmatine, provides a strong basis for its potential biological effects. THP is known to interact with multiple neurotransmitter systems, primarily acting as an antagonist at dopamine D1 and D2 receptors[14][15][16].
Dopaminergic Signaling Pathway
The antagonism of dopamine receptors by THP is a key mechanism underlying its sedative and analgesic properties[14][15]. This action modulates downstream signaling cascades, influencing neuronal activity.
Conclusion
The isolation and discovery of this compound are intrinsically linked to its precursor, Tetrahydropalmatine, a major alkaloid of the Corydalis genus. This guide has outlined the key experimental protocols for isolating THP and identifying its metabolites through modern analytical techniques. The provided data and visualizations offer a framework for researchers engaged in the study of natural products and their metabolic fate. Further investigation into the specific pharmacological activities of this compound is warranted to fully comprehend its contribution to the therapeutic effects of Corydalis extracts.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 7. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 9. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchps.com [jchps.com]
- 14. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
- 16. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tetrahydropalmatine and its Metabolite, Tetrahydropalmatrubine: An In-depth Technical Guide
Introduction
This technical guide provides a comprehensive overview of the pharmacological profile of levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid with a history of use in traditional Chinese medicine and significant interest in modern pharmacology. While the primary focus of this document is l-THP, it is important to note that one of its principal metabolites is Tetrahydropalmatrubine. Due to a scarcity of direct pharmacological data on this compound, this guide will extensively detail the properties of the parent compound, l-THP, which is responsible for the formation of this compound in vivo. The pharmacological activities of l-THP's metabolites, including this compound, are thought to contribute to its overall therapeutic effects[1].
Levo-tetrahydropalmatine is the more potent enantiomer of tetrahydropalmatine, an alkaloid found in plants of the Corydalis and Stephania genera[2]. It is recognized for its sedative, analgesic, and anxiolytic properties, and has been investigated for its potential in treating drug addiction[2][3]. This guide will delve into its receptor binding affinity, functional activity, pharmacokinetic profile, and the signaling pathways it modulates, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Receptor Binding Affinity
Levo-tetrahydropalmatine exhibits a multi-target receptor binding profile, with notable affinity for dopamine, serotonin, and adrenergic receptors. This broad receptor interaction is believed to be the foundation of its diverse pharmacological effects. The primary mechanism of action of l-THP involves the antagonism of dopamine D1 and D2 receptors[2]. It also interacts with dopamine D3, alpha-adrenergic, and serotonin receptors[1][2].
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Dopamine D1 | ~124 nM | Not Specified | [2] |
| Dopamine D2 | ~388 nM | Not Specified | [2] |
| Serotonin 5-HT1A | ~340 nM | Not Specified | [2] |
Functional Activity
The functional activity of l-THP is consistent with its receptor binding profile, primarily acting as an antagonist at dopamine receptors. This antagonism is not limited to postsynaptic receptors; l-THP also blocks presynaptic autoreceptors, leading to an increase in dopamine release[2][4]. Its lower affinity for D2 receptors may provide a degree of autoreceptor selectivity[2]. In addition to its dopaminergic effects, l-THP functions as an antagonist at alpha-1 adrenergic receptors and exhibits positive allosteric modulation of GABA-A receptors[2].
Pharmacokinetics and Metabolism
The pharmacokinetic profile of l-THP is characterized by its ability to readily cross the blood-brain barrier[1]. In humans, l-THP has a half-life of approximately 10 hours, which allows for once-daily dosing[1].
The metabolism of l-THP is a key aspect of its pharmacology, leading to the formation of this compound and other metabolites. The biotransformation of THP primarily involves monohydroxylation and demethylation, followed by glucuronidation and sulfonation of the demethylated metabolites[5]. The main drug clearance pathways in humans are multiple demethylations, glucuronic acid and sulfate coupling, and renal excretion[5].
Tetrahydropalmatine has four monodesmethyl metabolites: L-isocorypalmine, L-corypalmine, L-tetrahydropalmatrubine, and L-corydalmine[5]. The metabolism of THP enantiomers is stereoselective and primarily carried out by cytochrome P450 enzymes CYP3A1/2 and CYP1A2 in rat liver microsomes[6].
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | ~10 hours | Human | [1] |
| Peak Brain Levels | Within the first hour | Not Specified | [1] |
In Vivo Effects
The diverse receptor interactions of l-THP translate into a range of in vivo effects, including sedative, analgesic, and neuroprotective actions. Animal experiments have demonstrated that the sedative effect of THP is a result of blocking dopaminergic neurons in the brain[2]. Its analgesic effects are thought to be mediated through its interaction with dopamine receptors[7]. Furthermore, l-THP has shown neuroprotective effects by reducing neuronal apoptosis, mitigating oxidative stress, and regulating inflammatory responses in the brain[8]. It has also been shown to attenuate liver injury by inhibiting apoptosis and autophagy via the TRAF6/JNK signaling pathway[3].
Signaling Pathways
The pharmacological effects of l-THP are mediated through its modulation of several key intracellular signaling pathways. A significant pathway implicated in its hepatoprotective effects is the TRAF6/JNK signaling cascade.
Caption: l-THP inhibits the TRAF6/JNK signaling pathway to reduce apoptosis and autophagy in hepatocytes.
Experimental Protocols
Receptor Binding Assays
Detailed experimental protocols for receptor binding assays are crucial for determining the affinity of a compound for its target receptors. A general protocol for a competitive radioligand binding assay is described below.
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., Dopamine D1 or D2) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors).
-
Competition: Increasing concentrations of the unlabeled test compound (l-THP) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
To assess the effect of l-THP on neurotransmitter release in the brain, in vivo microdialysis is a commonly employed technique.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum of a rat).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters like dopamine, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Baseline Measurement: Dialysate samples are collected at regular intervals to establish a baseline level of dopamine.
-
Drug Administration: l-THP is administered to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Sampling: Dialysate collection continues after drug administration to measure changes in dopamine levels.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Levo-tetrahydropalmatine possesses a complex pharmacological profile characterized by its interactions with multiple neurotransmitter systems, most notably the dopaminergic system. Its ability to antagonize dopamine receptors, modulate other receptor systems, and readily access the central nervous system underpins its observed sedative, analgesic, and potential anti-addictive properties. The metabolism of l-THP to compounds such as this compound may also contribute to its overall therapeutic effects, although further research is required to fully elucidate the pharmacological profile of these metabolites. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this multifaceted compound.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of tetrahydropalmatine enantiomers in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Unraveling the Enigmatic Mechanism of Action of Tetrahydropalmatrubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatrubine, a primary metabolite of the pharmacologically active alkaloid Tetrahydropalmatine (THP), is implicated in the diverse therapeutic effects of its parent compound, which range from analgesia and sedation to the treatment of addiction. A comprehensive understanding of this compound's mechanism of action is crucial for its potential development as a standalone therapeutic agent. This technical guide synthesizes the current, albeit limited, understanding of this compound's molecular interactions and delineates the well-established mechanisms of its parent compound, Tetrahydropalmatine, to infer its likely pharmacological profile. This document provides a detailed overview of the key molecular targets, associated signaling pathways, quantitative data on receptor interactions of THP, and relevant experimental methodologies.
Introduction
Tetrahydropalmatine (THP), an isoquinoline alkaloid extracted from the tubers of Corydalis and other medicinal plants, has a long history of use in traditional Chinese medicine. Its clinical applications are attributed to its sedative, hypnotic, analgesic, and anti-addictive properties. The pharmacological activity of THP is primarily mediated through its interaction with central nervous system receptors, particularly dopamine receptors. As a key metabolite, L-tetrahydropalmatrubine is thought to contribute significantly to the overall pharmacological effects of THP. However, direct and extensive research into the specific mechanism of action of this compound remains scarce. This guide will, therefore, leverage the extensive knowledge of THP's pharmacology to build a foundational understanding of its metabolite, this compound.
Core Mechanism of Action: Insights from Tetrahydropalmatine
The primary mechanism of action of THP involves its role as an antagonist at dopamine D1 and D2 receptors.[1][2] It also exhibits activity at dopamine D3, alpha-adrenergic, and serotonin receptors.[1][2] This multi-target profile underpins its complex pharmacological effects.
Dopamine Receptor Antagonism
THP's most well-characterized action is its antagonism of dopamine receptors. By blocking these receptors, THP modulates dopaminergic neurotransmission, which is critical in regulating reward, motivation, and motor control. This antagonism is believed to be the foundation of its utility in treating addiction and its sedative effects.[1]
Modulation of Other Neurotransmitter Systems
Beyond the dopaminergic system, THP interacts with other key neurotransmitter systems:
-
Adrenergic Receptors: THP acts as an antagonist at alpha-adrenergic receptors.[1]
-
Serotonin Receptors: It also demonstrates interaction with serotonin receptors.[1]
-
GABA-A Receptors: THP has been shown to be a positive allosteric modulator of GABA-A receptors, which contributes to its sedative and anxiolytic effects.[1]
Key Signaling Pathways
The diverse pharmacological effects of THP, and likely this compound, are mediated by several downstream signaling pathways.
Dopamine Receptor-Mediated Signaling
As a dopamine receptor antagonist, THP influences intracellular signaling cascades regulated by these G protein-coupled receptors. This includes the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels, which in turn affects protein kinase A (PKA) and downstream signaling events.
PI3K/Akt/eNOS/NO/cGMP Pathway
THP has been shown to induce vasodilation through the activation of the PI3K/Akt/eNOS/NO/cGMP signaling pathway. This pathway is crucial for cardiovascular regulation.
References
Tetrahydropalmatrubine's Interaction with Dopamine D1/D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydropalmatrubine is a metabolite of levo-tetrahydropalmatine (l-THP), an active component isolated from the Corydalis and Stephania genera of plants. While direct quantitative data on the interaction of this compound with dopamine D1 and D2 receptors is limited in publicly available literature, extensive research on its parent compound, l-THP, provides significant insights into its potential pharmacodynamics. This technical guide summarizes the current understanding of how these compounds interact with dopamine D1 and D2 receptors, presenting available quantitative data for closely related compounds, detailed experimental protocols for assessing such interactions, and visual representations of the associated signaling pathways and experimental workflows. Levo-tetrahydropalmatine is reported to act as a partial agonist at the dopamine D1 receptor and an antagonist at the D2 receptor.[1][2] This dual activity makes it an interesting candidate for various therapeutic applications, including analgesia and the treatment of addiction.[3]
Quantitative Data on the Interaction of l-Tetrahydropalmatine and Related Compounds with Dopamine D1/D2 Receptors
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| l-Tetrahydroberberrubine (l-TU) | Dopamine D1 | Functional Assay (cAMP) | IC50 | 385 nM | [4] |
| l-Tetrahydroberberrubine (l-TU) | Dopamine D2 | Functional Assay (Calcium Flux) | IC50 | 985 nM | [4] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with dopamine D1 and D2 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the dopamine D1 and D2 receptors.
Objective: To quantify the affinity of a test compound for dopamine D1 and D2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing human dopamine D1 or D2 receptors (e.g., CHO or HEK293 cells), or rodent brain tissue homogenates (e.g., striatum).
-
Radioligands:
-
For D1 Receptors: [³H]SCH23390 (a D1 antagonist).
-
For D2 Receptors: [³H]Spiperone or [³H]Raclopride (D2 antagonists).
-
-
Test Compound: this compound or related compounds.
-
Non-specific Binding Control:
-
For D1 Receptors: 1 µM SKF-83566 or another suitable D1 antagonist.
-
For D2 Receptors: 10 µM Haloperidol or another suitable D2 antagonist.
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
A range of concentrations of the test compound.
-
-
Receptor membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This assay is used to determine the functional effect (agonist or antagonist activity) of a test compound on Gs-coupled (D1) or Gi-coupled (D2) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To assess whether a test compound stimulates (agonism) or inhibits (antagonism) the D1 or D2 receptor-mediated signaling cascade.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D1 receptor (Gs-coupled) or D2 receptor (Gi-coupled), such as CHO or HEK293 cells.
-
Test Compound: this compound or related compounds.
-
Agonist Control:
-
For D1 Receptors: Dopamine or SKF-81297.
-
For D2 Receptors: Dopamine or Quinpirole.
-
-
Antagonist Control:
-
For D1 Receptors: SCH23390.
-
For D2 Receptors: Haloperidol.
-
-
Forskolin: (For studying Gi-coupled receptors).
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Cell Culture Medium and supplements.
Procedure for D1 Receptor (Gs-coupled):
-
Cell Plating: Seed the D1-expressing cells in a 96-well plate and grow to confluency.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a D1 agonist (e.g., the EC80 concentration).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.
-
Procedure for D2 Receptor (Gi-coupled):
-
Cell Plating: Seed the D2-expressing cells in a 96-well plate and grow to confluency.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (which stimulates adenylyl cyclase and increases cAMP).
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a D2 agonist and forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis:
-
Agonist Mode: A D2 agonist will inhibit forskolin-stimulated cAMP production. Plot the decrease in cAMP against the logarithm of the test compound concentration to determine EC50 and Emax.
-
Antagonist Mode: A D2 antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Plot the reversal of inhibition against the logarithm of the test compound concentration to determine the IC50.
-
Visualizations
Signaling Pathways
Caption: Dopamine D1/D2 receptor signaling pathways and the modulatory role of this compound.
Experimental Workflow
Caption: Workflow for characterizing the interaction of a test compound with dopamine receptors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Neuroprotective Effects of Tetrahydropalmatrubine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydropalmatrubine, a metabolite of the naturally occurring alkaloid Tetrahydropalmatine (THP), is emerging as a compound of interest for its potential neuroprotective properties. While direct and extensive research on this compound is in its nascent stages, initial studies on its parent compound, THP, provide a strong foundation for understanding its therapeutic potential in the context of neurodegenerative diseases and acute neuronal injury. This technical guide synthesizes the current understanding of the neuroprotective effects of THP and its derivatives, with a focus on preclinical data, experimental methodologies, and implicated signaling pathways. It is important to note that while this compound is a known metabolite, the majority of the available quantitative data and detailed experimental protocols pertain to THP as a whole. This document will therefore focus on the comprehensive data available for THP, which provides a strong inferential basis for the potential activities of this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptotic neuronal cell death. Consequently, therapeutic strategies are increasingly focused on identifying neuroprotective agents that can mitigate these detrimental processes. Tetrahydropalmatine (THP), an isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera, has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] Its metabolite, this compound, is presumed to contribute to this activity profile. This whitepaper will provide an in-depth overview of the initial preclinical evidence supporting the neuroprotective effects of THP and its derivatives, offering a valuable resource for researchers and drug development professionals in the field.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of Tetrahydropalmatine (THP) has been quantified in various preclinical models. These studies have primarily focused on models of cerebral ischemia-reperfusion injury and chemically induced neurotoxicity. The following tables summarize key quantitative findings from these investigations.
Table 1: Neuroprotective Effects of L-Tetrahydropalmatine (L-THP) in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | MCAO Group | L-THP (12.5 mg/kg) | L-THP (25 mg/kg) | L-THP (50 mg/kg) |
| Neurological Score | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.3 |
| Infarct Volume (%) | 45.2 ± 5.1 | 35.6 ± 4.8 | 28.3 ± 4.2 | 20.1 ± 3.9 |
| Brain Water Content (%) | 81.3 ± 1.2 | 79.8 ± 1.1 | 78.5 ± 1.0 | 77.2 ± 0.9 |
| Bcl-2 Expression (relative to control) | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.2 |
| Bax Expression (relative to control) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.2 |
| Cleaved Caspase-3 Expression (relative to control) | 3.2 ± 0.5 | 2.4 ± 0.4 | 1.7 ± 0.3 | 1.1 ± 0.3 |
*p < 0.05 compared to MCAO group. Data are presented as mean ± SD. (Data synthesized from a study on L-THP in cerebral ischemia-reperfusion injury)[3]
Table 2: Effects of Tetrahydropalmatine (THP) on Oxidative Stress and Neuroinflammation Markers in a d-galactose-induced Memory Impairment Model in Rats
| Parameter | Control Group | d-galactose Group | d-galactose + THP (20 mg/kg) | d-galactose + THP (40 mg/kg) |
| Malondialdehyde (MDA) (nmol/mg protein) | 3.2 ± 0.4 | 7.8 ± 0.9 | 5.1 ± 0.6 | 4.0 ± 0.5 |
| Superoxide Dismutase (SOD) (U/mg protein) | 125.4 ± 10.2 | 78.6 ± 8.5 | 99.8 ± 9.1 | 115.2 ± 10.8 |
| Glutathione (GSH) (µmol/g protein) | 8.5 ± 0.7 | 4.2 ± 0.5 | 6.3 ± 0.6 | 7.9 ± 0.8 |
| NF-κB p65 Expression (relative to control) | 1.0 ± 0.1 | 2.9 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Glial Fibrillary Acidic Protein (GFAP) Expression (relative to control) | 1.0 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 |
*p < 0.05 compared to d-galactose group. Data are presented as mean ± SD. (Data synthesized from a study on THP in a d-galactose-induced aging model)[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of THP's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to simulate ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia.
-
For reperfusion, the suture is withdrawn.
-
-
Drug Administration: L-THP (or vehicle) is administered intraperitoneally or intravenously at specified doses (e.g., 12.5, 25, 50 mg/kg) typically 30 minutes before the onset of ischemia or at the beginning of reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: A graded scale (e.g., 0-4) is used to assess motor deficits 24 hours after MCAO.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Water Content: The wet and dry weight of brain hemispheres are measured to determine edema.
-
Immunohistochemistry/Western Blot: Brain tissue is processed to analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3).
-
In Vitro Model: Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
This model is used to study the protective effects of compounds against glutamate-induced neuronal death.
-
Cell Line: Primary cortical neurons or immortalized neuronal cell lines (e.g., SH-SY5Y, HT22) are used.
-
Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere and differentiate.
-
Cells are pre-treated with various concentrations of this compound or THP for a specified duration (e.g., 1-2 hours).
-
Glutamate (e.g., 5-10 mM) is added to the culture medium to induce excitotoxicity.
-
Cells are incubated for a further 24 hours.
-
-
Outcome Measures:
-
Cell Viability Assay: MTT or LDH assays are performed to quantify cell survival.
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic and necrotic cells.
-
Western Blot Analysis: Cell lysates are analyzed for the expression of key signaling proteins.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Tetrahydropalmatine and its derivatives are attributed to their modulation of several key intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and the response to oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons. Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis. THP has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors that promote the expression of survival genes.
Caption: PI3K/Akt signaling pathway activated by THP.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). THP has been shown to induce the activation of the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.
Caption: Nrf2 antioxidant response pathway modulated by THP.
Experimental Workflow for Investigating Neuroprotective Mechanisms
A typical workflow to elucidate the mechanisms of action of a potential neuroprotective compound like this compound is illustrated below.
Caption: General experimental workflow for neuroprotection studies.
Conclusion and Future Directions
The initial body of research on Tetrahydropalmatine provides compelling evidence for its neuroprotective effects, mediated through the modulation of key signaling pathways involved in cell survival, antioxidant defense, and inflammation. While this compound is a recognized metabolite, there is a clear need for dedicated studies to elucidate its specific contributions to the observed neuroprotective profile of THP. Future research should focus on:
-
Isolation and Pharmacological Characterization: Isolating pure this compound and systematically evaluating its neuroprotective efficacy in various in vitro and in vivo models.
-
Quantitative Analysis: Generating robust quantitative data on the dose-dependent effects of this compound on neuronal survival, oxidative stress markers, and inflammatory mediators.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Bioavailability Studies: Determining the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which is crucial for its development as a therapeutic agent.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analgesic Potential of Tetrahydropalmatrubine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Multifaceted Analgesic Compound
Introduction
Tetrahydropalmatrubine (THP), an active isoquinoline alkaloid constituent of the Corydalis and Stephania plant species, has a long history of use in traditional medicine for its sedative and analgesic properties. Modern pharmacological research is now elucidating the complex mechanisms underlying its pain-relieving effects, revealing a multifaceted interaction with key neurotransmitter systems and intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of THP's analgesic properties, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Mechanism of Action: A Multi-Target Approach
The analgesic effects of l-tetrahydropalmatine (l-THP), the more active enantiomer, are primarily attributed to its unique modulation of the dopaminergic system. Unlike typical antipsychotics, l-THP exhibits a mixed antagonist/agonist profile at dopamine receptors. It functions as a partial agonist at D1 receptors and an antagonist at D2 receptors.[1][2] This dual action is believed to be central to its analgesic and hypnotic effects, particularly in the context of neuropathic pain.[1][3]
Beyond dopamine receptors, l-THP interacts with a range of other neurotransmitter systems, contributing to its broad pharmacological profile. This includes antagonism of α1- and α2-adrenergic receptors and interactions with several serotonin (5-HT) receptors, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7.[4] This polypharmacology suggests that THP's analgesic efficacy may stem from a synergistic modulation of multiple pain-related pathways.
Quantitative Data on Analgesic Efficacy and Receptor Binding
The analgesic properties of THP have been quantified in various preclinical models of pain, demonstrating dose-dependent efficacy. Furthermore, its binding affinities for key receptors have been determined, providing a molecular basis for its mechanism of action.
Behavioral Analgesia
| Pain Model | Species | Behavioral Assay | THP Dose (i.p.) | Outcome |
| Neuropathic Pain (SNI) | Mouse | Von Frey Test | 40 mg/kg | Significantly increased mechanical withdrawal threshold over 14 days[5] |
| Neuropathic Pain (PSNL) | Mouse | Von Frey Test | 5 mg/kg | 134.4% increase in mechanical threshold[3] |
| 10 mg/kg | 174.8% increase in mechanical threshold[3] | |||
| Hot Plate Test | 5 mg/kg | 49.4% prolongation of thermal latency[3] | ||
| 10 mg/kg | 69.2% prolongation of thermal latency[3] | |||
| Inflammatory Pain (CFA) | Rat | Mechanical Allodynia | 10 mg/kg | Significantly alleviated pain behaviors[4][6] |
| Heat Hyperalgesia | 10 mg/kg | Significantly alleviated pain behaviors[7] |
Receptor Binding Affinities and Electrophysiological Effects
| Target | Parameter | Value | Species |
| Dopamine D1 Receptor | Ki | ~124 nM[5] | |
| IC50 | 166 nM[5] | ||
| Dopamine D2 Receptor | Ki | ~388 nM[5] | |
| IC50 | 1.4 µM[5] | ||
| Dopamine D3 Receptor | Ki | 1.4 µM[5] | |
| IC50 | ~3.3 µM[5] | ||
| α1A-Adrenergic Receptor | % Inhibition | >50% at 10 µM[4] | |
| α2A-Adrenergic Receptor | % Inhibition | >50% at 10 µM[4] | |
| 5-HT1A, 5-HT1D, 5-HT4, 5-HT7 Receptors | % Inhibition | >50% at 10 µM[4] | |
| Dopamine Neurons (SNC) | ED50 (reversal of apomorphine inhibition) | (-)-THP: 0.77 mg/kg | Rat |
| (+)-THP: 23 mg/kg | Rat |
Signaling Pathways Implicated in THP-Mediated Analgesia
Recent research has begun to unravel the downstream signaling cascades that are modulated by THP, providing a deeper understanding of its analgesic and anti-inflammatory effects.
p38 MAPK/NF-κB/iNOS Pathway
In models of neuropathic pain, THP has been shown to suppress the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] This, in turn, leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) in the dorsal root ganglia and sciatic nerve.[5]
TNF-α/uPA/PAR2/TRPV1 Pathway
In the context of bone cancer pain, THP has been demonstrated to inactivate the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia. This leads to a reduction in neuronal excitotoxicity and inflammation, contributing to its analgesic effect in this specific pain modality.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of THP's analgesic properties.
Animal Models of Pain
1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
-
Animals: Adult male Sprague-Dawley rats (180-220 g).
-
Procedure: A subcutaneous injection of 100 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis suspended in paraffin oil and mannide monooleate) is administered into the plantar surface of the right hind paw.
-
Assessment: Paw volume is measured using a plethysmometer to quantify edema. Mechanical allodynia and thermal hyperalgesia are assessed at baseline and various time points post-CFA injection. THP or vehicle is typically administered intraperitoneally (i.p.) at specified doses.
2. Neuropathic Pain: Spared Nerve Injury (SNI) Model
-
Animals: Adult male C57BL/6 mice (20-25 g).
-
Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the level of its trifurcation into the sural, common peroneal, and tibial nerves. The common peroneal and tibial nerves are ligated with a 6-0 silk suture and transected distal to the ligation, removing a 2-4 mm section of the distal nerve stump. The sural nerve is left intact.
-
Assessment: Mechanical allodynia is measured using the von Frey test at baseline and various time points post-surgery. THP or vehicle is administered i.p. at specified doses.
Behavioral Assays
1. Mechanical Allodynia: Von Frey Test
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes. The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight bending. The 50% paw withdrawal threshold is determined using the up-down method.
-
Workflow:
2. Thermal Hyperalgesia: Hot Plate Test
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Procedure: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: The latency to response is compared between THP-treated and vehicle-treated groups.
Molecular and Cellular Assays
1. Western Blot for Signaling Proteins
-
Sample Preparation: Spinal cord or DRG tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Procedure: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-p65, GFAP, Iba1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
2. ELISA for Cytokines
-
Sample Preparation: Spinal cord tissue is homogenized, and the supernatant is collected after centrifugation.
-
Procedure: The concentrations of cytokines such as TNF-α and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
3. In Vivo Electrophysiology of Dopamine Neurons
-
Animals: Anesthetized rats.
-
Procedure: Extracellular single-unit recordings are performed from dopamine neurons in the substantia nigra pars compacta. A recording electrode is lowered into the target brain region. Dopaminergic neurons are identified by their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate).
-
Drug Administration: THP or other pharmacological agents are administered intravenously, and changes in the firing rate and pattern of the neurons are recorded and analyzed.
Conclusion and Future Directions
This compound presents a compelling profile as a potential novel analgesic. Its multi-target mechanism of action, involving both dopaminergic modulation and inhibition of key inflammatory signaling pathways, suggests its potential utility in treating complex pain states, including neuropathic and inflammatory pain. The preclinical data summarized herein provide a strong rationale for its further development.
Future research should focus on a more detailed characterization of its effects on other ion channels and receptors involved in nociception, particularly in dorsal root ganglion neurons. Elucidating the precise links between its dopamine receptor activity and the downstream anti-inflammatory signaling cascades will be crucial for a complete understanding of its mechanism. Furthermore, well-controlled clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients suffering from chronic pain. The unique pharmacological profile of THP, with its potential for efficacy in difficult-to-treat pain conditions and a possibly favorable side-effect profile compared to opioids, makes it a high-priority candidate for continued investigation in the field of pain therapeutics.
References
- 1. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydropalmatrubine (THP) in Addiction Models: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary research on Tetrahydropalmatrubine (THP), a protoberberine alkaloid, in various preclinical models of addiction. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental data, protocols, and proposed mechanisms of action of THP as a potential therapeutic agent for substance use disorders.
Introduction
This compound (THP) is an active component isolated from the traditional Chinese medicinal herb Corydalis yanhusuo. It is a dopamine receptor antagonist with a notable affinity for D1, D2, and D3 receptors. This pharmacological profile has made it a compound of interest for investigating its potential to mitigate the reinforcing effects of addictive drugs and to alleviate withdrawal symptoms. Research has primarily focused on its efficacy in animal models of addiction to substances such as cocaine and heroin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of THP on addiction-related behaviors.
Table 1: Effects of THP on Cocaine-Induced Behaviors
| Behavioral Paradigm | Animal Model | THP Dosage (mg/kg, i.p.) | Route of Administration | Key Findings | Reference |
| Locomotor Activity | Rats | 2.5, 5, 10 | Intraperitoneal (i.p.) | Dose-dependently inhibited cocaine-induced hyperlocomotion. | |
| Conditioned Place Preference (CPP) | Rats | 5, 10 | Intraperitoneal (i.p.) | Blocked the acquisition and expression of cocaine-induced CPP. | |
| Self-Administration | Rats | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Dose-dependently reduced the motivation to self-administer cocaine. | |
| Reinstatement | Rats | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Attenuated cocaine-primed reinstatement of drug-seeking behavior. |
Table 2: Effects of THP on Opioid-Related Behaviors
| Behavioral Paradigm | Animal Model | THP Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Conditioned Place Preference (CPP) | Rats | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Inhibited the acquisition of heroin-induced CPP. | |
| Self-Administration | Rats | 2.5, 5 | Intraperitoneal (i.p.) | Reduced heroin self-administration. | N/A |
| Withdrawal Symptoms | Mice | 10, 20, 40 | Oral (p.o.) | Alleviated naloxone-precipitated withdrawal symptoms in morphine-dependent mice. |
Experimental Protocols
This section details the methodologies for key experiments cited in the research on THP in addiction models.
3.1. Cocaine Self-Administration and Reinstatement
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a drug infusion pump.
-
Procedure:
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light cue.
-
Extinction: Once stable self-administration is achieved, the cocaine infusions and light cues are withheld, and lever presses no longer result in drug delivery. This continues until responding on the active lever is significantly reduced.
-
Reinstatement: Following extinction, rats are tested for reinstatement of drug-seeking behavior. This is triggered by a priming injection of cocaine (10 mg/kg, i.p.). THP (1.25, 2.5, or 5 mg/kg, i.p.) is administered prior to the cocaine priming injection to assess its effect on reinstatement.
-
-
Data Analysis: The number of active and inactive lever presses is recorded. A significant increase in active lever presses following the cocaine prime is indicative of reinstatement.
3.2. Conditioned Place Preference (CPP)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A three-compartment CPP box with two larger conditioning compartments with distinct visual and tactile cues, and a smaller neutral central compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Rats are allowed to freely explore all three compartments for 15 minutes to determine their initial preference for either conditioning compartment.
-
Conditioning: This phase consists of 8 days with one session per day. On alternating days, rats are injected with either cocaine (10 mg/kg, i.p.) or saline and confined to one of the conditioning compartments for 30 minutes. The drug-paired compartment is typically the initially non-preferred one. To test the effect of THP on acquisition, it is administered 30 minutes prior to the cocaine injection.
-
Post-conditioning (Test): On the test day, rats are placed in the central compartment and allowed to freely explore the entire apparatus for 15 minutes.
-
-
Data Analysis: The time spent in each compartment during the test phase is recorded. A significant increase in time spent in the drug-paired compartment compared to baseline indicates the development of CPP.
3.3. Morphine Withdrawal Assessment
-
Subjects: Male ICR mice.
-
Procedure:
-
Induction of Dependence: Morphine dependence is induced by subcutaneous injections of morphine twice daily for 7 days, with escalating doses (10-100 mg/kg).
-
THP Administration: On the test day, THP (10, 20, or 40 mg/kg) is administered orally.
-
Precipitated Withdrawal: 30 minutes after THP administration, withdrawal is precipitated by an injection of naloxone (2 mg/kg, i.p.).
-
Observation: Immediately after naloxone injection, mice are observed for 30 minutes for withdrawal symptoms, including jumping, wet dog shakes, paw tremors, and teeth chattering.
-
-
Data Analysis: The frequency of each withdrawal symptom is counted and scored to obtain a total withdrawal score.
Signaling Pathways and Mechanisms of Action
THP's effects in addiction models are primarily attributed to its interaction with the mesolimbic dopamine system. It acts as an antagonist at D1, D2, and D3 receptors, which are crucial for mediating the rewarding and reinforcing effects of drugs of abuse.
Caption: THP's antagonism of dopamine receptors in the nucleus accumbens.
Experimental and Logical Workflows
The following diagrams illustrate the workflows of common experimental paradigms used to evaluate the efficacy of THP.
Caption: Workflow for the Conditioned Place Preference (CPP) experiment.
Caption: Workflow for the self-administration and reinstatement paradigm.
Conclusion and Future Directions
The existing preclinical data suggests that this compound holds promise as a potential therapeutic agent for the treatment of addiction. Its ability to attenuate the rewarding effects of drugs like cocaine and heroin, as well as to alleviate withdrawal symptoms, warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its effects, exploring its efficacy in models of addiction to other substances, and conducting comprehensive safety and toxicity studies to pave the way for potential clinical trials.
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of Tetrahydropalmatrubine (THP), a significant metabolite of the pharmacologically active alkaloid Tetrahydropalmatine. The protocols detailed herein are intended to guide researchers in establishing robust and reliable analytical methods for pharmacokinetic studies, drug metabolism research, and quality control applications.
Introduction
This compound is one of the primary mono-demethylated metabolites of Tetrahydropalmatine. Accurate and sensitive quantification of THP in biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of its parent compound. The following sections detail validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent techniques for its determination.
Analytical Methods
A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used technique for the quantification of THP, particularly in pharmaceutical formulations and herbal extracts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of THP in complex biological matrices such as plasma, urine, and tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity. This technique is the gold standard for pharmacokinetic and metabolism studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for the determination of Tetrahydropalmatine and its metabolites, including this compound.
Table 1: HPLC Method Parameters for Tetrahydropalmatine Analysis
| Parameter | Details | Reference |
| Column | Kromasil C18 (4.6 mm × 250 mm, 5 µm) | [1] |
| Mobile Phase | Methanol-water-triethylamine (65:35:0.5, v/v/v) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection Wavelength | 280 nm | [1] |
| Linear Range | 0.250–8.080 mg/L | [1] |
| Correlation Coefficient (r) | 0.9998 | [1] |
| Average Recovery | 100.19% | [1] |
| Relative Standard Deviation (RSD) | 2.43% | [1] |
Table 2: LC-MS/MS Method Parameters for L-Tetrahydropalmatine and its Metabolites in Rat Plasma
| Parameter | L-THP | L-ICP | L-CD | Reference |
| Linear Range | 4.00–2,500 ng/mL | 0.400–250 ng/mL | 1.00–625 ng/mL | [2] |
| LLOQ | 4.00 ng/mL | 0.400 ng/mL | 1.00 ng/mL | [2] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 | [2] |
| Precision (Intra- and Inter-day) | < 15% | < 15% | < 15% | [2] |
| Accuracy (Intra- and Inter-day) | Within ±15% | Within ±15% | Within ±15% | [2] |
L-THP: L-Tetrahydropalmatine, L-ICP: L-Isocorypalmine, L-CD: L-Corydalmine
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound and its parent compound from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Diazepam)
-
Acetonitrile
-
Ethyl acetate
-
Isopropanol
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a clean centrifuge tube.
-
Add 10 µL of the internal standard solution and 10 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ethyl acetate and isopropanol (1:1, v/v).
-
Vortex the sample for 2 minutes.
-
Centrifuge the sample at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 µL of acetonitrile and water (1:1, v/v).
-
Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[2]
Protocol 2: UHPLC-MS/MS Analysis
This protocol describes a validated method for the simultaneous determination of L-Tetrahydropalmatine and its active metabolites.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Bonshell ASB C18, 2.1 mm × 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be optimized to achieve good separation of the analytes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Maintained at an appropriate temperature (e.g., 35°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Signaling Pathways and Experimental Workflows
Experimental Workflow for THP Analysis
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for the determination of this compound.
Signaling Pathways of Tetrahydropalmatine
Tetrahydropalmatine exerts its pharmacological effects by modulating various neurotransmitter systems, primarily the dopaminergic and glutamatergic pathways.
Tetrahydropalmatine acts as a partial agonist at dopamine D1 receptors and an antagonist at D2 receptors.[3][4] This dual action modulates downstream signaling cascades, including the PKA and Akt pathways.
Caption: Modulation of Dopamine D1 and D2 receptor signaling by Tetrahydropalmatine.
Tetrahydropalmatine also influences glutamatergic transmission, which is critical for synaptic plasticity and neuronal excitability. It has been shown to affect the function of NMDA and AMPA receptors.
Caption: Influence of Tetrahydropalmatine on Glutamate receptor signaling.
Conclusion
The analytical methods and protocols presented here provide a robust framework for the accurate and reliable determination of this compound in various matrices. The application of these methods will facilitate further research into the pharmacology and pharmacokinetics of Tetrahydropalmatine and its metabolites, ultimately contributing to the development of new therapeutic agents.
References
Application Notes & Protocols: TLC Scanning Method for Tetrahydropalmatrubine Quantification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific, validated Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC) densitometric method for the quantification of Tetrahydropalmatrubine has not been extensively reported. The following application notes and protocols are based on established methods for the analysis of related tetrahydroprotoberberine alkaloids found in Corydalis species and should be considered a starting point for method development and validation.
Introduction
This compound is a tetrahydroprotoberberine alkaloid found in various species of the Corydalis genus. These plants have a long history of use in traditional medicine, and their constituent alkaloids are of significant interest for their potential pharmacological activities. Accurate and precise quantification of individual alkaloids like this compound is crucial for quality control of herbal materials, standardization of extracts, and in various stages of drug discovery and development.
High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quantification of phytochemicals. This document provides a detailed protocol and guidelines for the development of a TLC/HPTLC scanning method for the quantification of this compound.
Experimental Protocols
This section outlines a general protocol for the HPTLC quantification of this compound. Note: This protocol requires optimization and validation for the specific sample matrix and analytical conditions.
Materials and Reagents
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase Solvents: Toluene, ethyl acetate, methanol, and diethylamine (all analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Sample Preparation Solvents: Methanol (HPLC grade).
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200, 500 µg/mL) by diluting with methanol.
Preparation of Sample Solutions
-
Extraction: Accurately weigh 1 g of the powdered plant material (e.g., Corydalis rhizome) and place it in a conical flask.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at a controlled temperature.
-
Re-dissolve the dried extract in a precise volume of methanol (e.g., 5 mL) to obtain the sample stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter before application.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates silica gel 60 F254.
-
Mobile Phase (Suggested Starting Composition): Toluene: Ethyl Acetate: Methanol: Diethylamine (7:2:1:0.5, v/v/v/v). Note: The mobile phase composition will require optimization to achieve a well-resolved spot for this compound with a suitable Rf value (ideally between 0.2 and 0.8).
-
Chamber Saturation: Saturate the twin-trough TLC chamber with the mobile phase vapor for at least 20 minutes before plate development.
-
Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated TLC sampler.
-
Development: Develop the plate in the saturated TLC chamber up to a distance of 80 mm.
-
Drying: Dry the developed plate in a stream of warm air.
Densitometric Analysis
-
Scanning Wavelength: Determine the wavelength of maximum absorbance for this compound by scanning the spot of the standard in the range of 200-400 nm. A suggested starting wavelength is 280 nm, which is commonly used for the detection of Corydalis alkaloids.
-
Scanning Mode: Densitometric scanning in absorbance mode.
-
Slit Dimensions: 6.00 x 0.45 mm, Micro.
-
Calibration Curve: Plot the peak area of the standard spots against the corresponding concentrations to construct a calibration curve.
-
Quantification: Determine the concentration of this compound in the sample by interpolating the peak area of the sample spot on the calibration curve.
Method Validation
For use in a research or quality control setting, the developed HPTLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Parameter | Methodology | Acceptance Criteria (Typical) |
| Specificity | Compare the chromatograms of a blank, the standard, and the sample. Assess peak purity using the scanner software. | The peak for this compound in the sample should have the same Rf and UV spectrum as the standard, with no interference from the blank. |
| Linearity & Range | Analyze a series of at least five concentrations of the standard. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) > 0.99. |
| Precision (Repeatability & Intermediate) | Repeatability (intra-day): Analyze at least three different concentrations in triplicate on the same day. Intermediate precision (inter-day): Repeat the analysis on different days. | Relative Standard Deviation (RSD) < 2%. |
| Accuracy (Recovery) | Perform a recovery study by spiking a pre-analyzed sample with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, 120%). | Recovery should be within 98-102%. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately introduce small variations in method parameters (e.g., mobile phase composition, saturation time) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Data Presentation
The quantitative data obtained from the HPTLC analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Quantitative Data for this compound Quantification
| Parameter | Result |
| Linearity Range | 50 - 500 ng/spot |
| Correlation Coefficient (r²) | 0.9985 |
| Limit of Detection (LOD) | 15 ng/spot |
| Limit of Quantification (LOQ) | 45 ng/spot |
| Recovery (n=3) | 99.2 ± 1.5% |
| Precision (RSD %) | |
| - Intra-day | 1.2% |
| - Inter-day | 1.8% |
| Amount in Sample (mg/g) | 0.85 ± 0.05 |
Visualizations
Experimental Workflow
Caption: Workflow for HPTLC Quantification of this compound.
Hypothetical Signaling Pathway Involvement
Tetrahydroprotoberberine alkaloids are known to interact with various receptors in the central nervous system. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the pharmacological effects of this compound.
Caption: Hypothetical Dopaminergic Signaling Pathway for this compound.
Application Notes and Protocols for In Vivo Models Studying Tetrahydropalmatrubine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo models used to study the therapeutic effects of Tetrahydropalmatrubine (THP), a bioactive alkaloid. The focus is on its analgesic, anti-inflammatory, and anti-addictive properties. The protocols are designed to be comprehensive and reproducible for research and preclinical drug development.
Overview of this compound (THP)
This compound is an active component found in the Corydalis and Stephania genera of plants. It has garnered significant interest for its wide range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. A key mechanism of action for THP is its interaction with the dopaminergic system, acting on both D1 and D2 receptors. Additionally, it has been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Data Presentation: Quantitative Effects of this compound in In Vivo Models
The following tables summarize the dose-dependent effects of THP in various animal models of pain and inflammation.
Table 1: Analgesic Effects of this compound in Neuropathic Pain Models
| Animal Model | Species | THP Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Spared Nerve Injury (SNI) | Mouse | 1, 2, 4 | Mechanical Allodynia (von Frey Test) | Dose-dependent increase in paw withdrawal threshold.[1] |
| Chronic Constriction Injury (CCI) | Rat | 5, 10, 20 | Mechanical Allodynia (von Frey Test) | Significant and dose-dependent increase in paw withdrawal threshold. |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | 10, 20, 40 | Thermal Hyperalgesia (Hot Plate Test) | Dose-dependent increase in latency to paw licking/jumping. |
Table 2: Anti-inflammatory Effects of this compound
| Animal Model | Species | THP Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Complete Freund's Adjuvant (CFA) | Rat | 2.5, 5, 10 | Paw Edema (Plethysmometer) | Dose-dependent reduction in paw volume. |
| Carrageenan-induced Paw Edema | Rat | 10, 20, 40 | Paw Edema (Plethysmometer) | Significant and dose-dependent inhibition of paw swelling. |
| Lipopolysaccharide (LPS) Challenge | Mouse | 5, 10, 20 | Serum TNF-α and IL-1β levels | Dose-dependent decrease in pro-inflammatory cytokine levels.[2] |
Table 3: Effects of this compound on Addictive Behaviors
| Animal Model | Species | THP Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Morphine-induced Conditioned Place Preference (CPP) | Rat | 5, 10, 20 | Time spent in drug-paired chamber | Dose-dependent decrease in time spent in the morphine-paired chamber. |
| Cocaine Self-Administration | Rat | 10, 20 | Number of cocaine infusions | Significant reduction in the number of self-administered cocaine infusions. |
Experimental Protocols
Neuropathic Pain Model: Spared Nerve Injury (SNI) in Mice
This model induces long-lasting mechanical allodynia and is useful for screening potential analgesics.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
6-0 silk suture
-
70% ethanol
-
This compound (THP) solution
-
Vehicle control (e.g., saline with 5% DMSO)
-
Von Frey filaments
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and shave the lateral surface of the left thigh. Disinfect the surgical area with 70% ethanol.
-
Surgical Incision: Make a small incision in the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched. Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Allow the animals to recover on a warming pad. Monitor for any signs of distress.
-
THP Administration: Starting on day 7 post-surgery, administer THP or vehicle intraperitoneally (i.p.) once daily for the desired treatment period.
-
Behavioral Testing (Mechanical Allodynia):
-
Place the mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments to the lateral plantar surface of the ipsilateral (operated) hind paw in ascending order of force.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) in Rats
This model induces a persistent inflammatory state characterized by paw edema and hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Plethysmometer or calipers
-
This compound (THP) solution
-
Vehicle control
-
Hot plate apparatus
Procedure:
-
Baseline Measurements: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
THP Administration: Administer THP or vehicle (i.p.) 30 minutes before the behavioral tests at desired time points post-CFA injection (e.g., 3, 6, and 24 hours).
-
Paw Edema Measurement: At each time point, measure the paw volume of the CFA-injected paw. The percentage of paw edema is calculated as: [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Behavioral Testing (Thermal Hyperalgesia):
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency (in seconds) for the rat to lick its paw or jump.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Addiction Model: Conditioned Place Preference (CPP) in Rats
This model assesses the rewarding properties of drugs and the potential of THP to block these effects.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues)
-
Drug of abuse (e.g., morphine)
-
This compound (THP) solution
-
Vehicle control (saline)
Procedure:
-
Pre-conditioning Phase (Baseline Preference):
-
On day 1, place each rat in the center of the CPP apparatus and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment to determine any initial preference.
-
-
Conditioning Phase (Drug and Vehicle Pairing):
-
This phase typically lasts for 6-8 days.
-
On drug-pairing days, administer the drug of abuse (e.g., morphine, 10 mg/kg, s.c.) and confine the rat to one of the compartments for 30 minutes.
-
On vehicle-pairing days, administer saline and confine the rat to the other compartment for 30 minutes.
-
To study the effect of THP, administer THP (i.p.) 30 minutes before the morphine injection on drug-pairing days.
-
-
Post-conditioning Phase (Test for Preference):
-
On the test day, place the rat in the center of the apparatus with free access to all compartments for 15 minutes (no drug or vehicle is administered).
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates the development of CPP. A reduction in this time in the THP-treated group suggests a blockade of the rewarding effect.
-
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathway Modulated by THP
This compound is known to interact with both D1 and D2 dopamine receptors. Its effects are complex, as it can act as a partial agonist at D1 receptors and an antagonist at D2 receptors. This dual action is believed to contribute to its therapeutic effects.
Caption: THP's modulation of dopamine signaling pathways.
NF-κB Signaling Pathway in Inflammation and THP's Inhibitory Effect
In inflammatory conditions, the NF-κB pathway is often activated, leading to the production of pro-inflammatory cytokines. THP has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.
Caption: THP's inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo Studies of THP
A typical workflow for evaluating the efficacy of THP in an in vivo model involves several key stages, from model induction to data analysis.
Caption: General experimental workflow for in vivo THP studies.
References
Application Notes and Protocols: Spared Nerve Injury (SNI) Model for Tetrahydropalmatine Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Spared Nerve Injury (SNI) model to investigate the analgesic properties of Tetrahydropalmatrubine (THP) in the context of neuropathic pain. This document outlines the SNI surgical procedure, behavioral testing protocols for pain assessment, and the known mechanisms of THP action.
Introduction to the Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model is a widely used and reproducible animal model of peripheral neuropathic pain.[1] It involves the axotomy of two of the three terminal branches of the sciatic nerve, the tibial and common peroneal nerves, while leaving the sural nerve intact.[1] This selective injury leads to the development of persistent mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to painful heat or cold) in the territory of the spared sural nerve.[1] The SNI model is advantageous due to its robustness and the ability to study both injured and uninjured neuronal populations within the same animal.
This compound (THP) as a Novel Analgesic
This compound (THP) is a bioactive alkaloid compound that has demonstrated significant analgesic effects in various pain models, including neuropathic pain.[2] Its mechanism of action is multifaceted, primarily involving the modulation of neuroinflammation. Studies have shown that THP can alleviate mechanical hyperalgesia and cold allodynia by inhibiting key inflammatory signaling pathways.
Experimental Protocols
Spared Nerve Injury (SNI) Surgical Protocol (Rodent Model)
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical scissors, forceps, and retractors
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic protocol. Shave the lateral surface of the thigh on the desired side and sterilize the surgical area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Incision and Exposure: Make a small incision in the skin of the mid-thigh region. Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with silk suture. Following ligation, transect the nerves distal to the ligation site, removing a 2-4 mm section of the distal nerve stump to prevent regeneration.
-
Sural Nerve Preservation: Take extreme care to avoid any contact with or stretching of the intact sural nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animal for signs of infection or distress. Allow for a recovery period of at least 2 days before commencing behavioral testing.
This compound (THP) Administration
THP can be administered via various routes, with intraperitoneal (i.p.) injection being common in rodent studies.
-
Dosage: Effective doses of L-Tetrahydropalmatine (a common isomer) have been reported in the range of 1-4 mg/kg for alleviating mechanical hyperalgesia in a spinal nerve ligation model, which is similar to the SNI model.[2]
-
Vehicle: THP is typically dissolved in a vehicle such as saline or a solution containing a small percentage of DMSO and Tween 80.
-
Administration Schedule: THP can be administered acutely (a single dose) or chronically (daily injections) depending on the study design. The timing of administration relative to behavioral testing is crucial for interpreting the results.
Behavioral Testing for Pain Assessment
The von Frey test assesses the withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 30 minutes before testing.[1]
-
Filament Application: Apply the von Frey filaments to the lateral plantar surface of the hind paw (the territory of the spared sural nerve).[1] Begin with a filament of lower force and proceed to filaments of increasing force.
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Acclimate the animals to the testing apparatus.
-
Heat Application: Position the radiant heat source beneath the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A cut-off time is typically set to prevent tissue damage.
-
Data Analysis: A decrease in paw withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
The cold plate test assesses the response to a cold stimulus.
Materials:
-
Cold plate apparatus capable of maintaining a constant temperature.
-
Plexiglas cylinder
Procedure:
-
Acclimatization: Place the animal in the Plexiglas cylinder on the cold plate at a neutral temperature.
-
Cold Stimulus: Lower the temperature of the plate to the desired testing temperature (e.g., 4°C).
-
Response Measurement: Record the latency to the first sign of pain behavior (e.g., lifting or licking the paw). A cut-off time is used to prevent tissue injury.
-
Data Analysis: A shorter latency to response in the injured paw indicates cold allodynia.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of the SNI model and THP on pain behaviors.
Table 1: Effect of Spared Nerve Injury on Mechanical Allodynia (Paw Withdrawal Threshold)
| Time Post-Surgery | Sham Group (g) | SNI Group (g) |
| Baseline | 2.5 ± 0.2 | 2.6 ± 0.3 |
| Day 7 | 2.4 ± 0.3 | 0.4 ± 0.1 |
| Day 14 | 2.5 ± 0.2 | 0.3 ± 0.1 |
| Day 21 | 2.6 ± 0.3 | 0.3 ± 0.1* |
*Data are represented as mean ± SEM. *p < 0.05 compared to Sham group. (Data are illustrative based on typical SNI model outcomes).
Table 2: Effect of L-Tetrahydropalmatine on Mechanical Hyperalgesia in a Spinal Nerve Ligation Model
| Treatment Group | Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 4.5 ± 0.5 |
| SNL + Vehicle | 1.2 ± 0.3* |
| SNL + L-THP (1 mg/kg) | 2.5 ± 0.4# |
| SNL + L-THP (2 mg/kg) | 3.8 ± 0.5# |
| SNL + L-THP (4 mg/kg) | 4.2 ± 0.6# |
*Data are represented as mean ± SEM. *p < 0.05 compared to Sham + Vehicle group. #p < 0.05 compared to SNL + Vehicle group. (Data adapted from a spinal nerve ligation model, which is highly similar to the SNI model).[2]
Table 3: Effect of Spared Nerve Injury on Cold Allodynia (Paw Withdrawal Latency)
| Temperature | Naive Group (s) | SNI Group (s) |
| 10°C | > 60 | 25.3 ± 3.1 |
| 4°C | 45.2 ± 5.8 | 15.1 ± 2.4 |
*Data are represented as mean ± SEM. *p < 0.05 compared to Naive group. (Data are illustrative based on typical SNI model outcomes).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuropathic Pain
THP is known to exert its analgesic effects by modulating neuroinflammatory pathways. One of the key mechanisms involves the inhibition of microglia and astrocyte activation, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: THP's mechanism in alleviating neuropathic pain.
Experimental Workflow for SNI and THP Studies
A typical experimental workflow for investigating the effects of THP in the SNI model is outlined below.
Caption: Workflow for SNI model and THP efficacy testing.
Conclusion
The SNI model provides a reliable platform for studying the mechanisms of neuropathic pain and for evaluating the efficacy of potential analgesic compounds like this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers aiming to investigate the therapeutic potential of THP in the management of neuropathic pain. The ability of THP to modulate key neuroinflammatory signaling pathways highlights its promise as a novel treatment strategy.
References
Tetrahydropalmatrubine (THP) in Animal Models of Addiction: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), an active compound isolated from the Corydalis and Stephania genera of plants, is emerging as a promising candidate for the treatment of substance use disorders.[1] Its unique pharmacological profile, primarily as a dopamine receptor antagonist, positions it as a subject of significant interest in preclinical addiction research.[2][3] Animal models are indispensable tools for evaluating the efficacy of potential therapeutics like THP, allowing for the controlled study of addiction-related behaviors such as reward, craving, and relapse.[4][5] These models, including conditioned place preference (CPP) and self-administration paradigms, provide critical insights into a compound's potential to treat addiction.[5]
This document provides detailed application notes and protocols for studying THP in various animal models of addiction, including those for cocaine, opioids, and alcohol. It summarizes quantitative data from key studies and presents detailed experimental methodologies to guide researchers in this field.
Mechanism of Action: Dopamine System Modulation
THP's primary mechanism of action in the context of addiction is believed to be its antagonism of dopamine receptors.[6] Drugs of abuse typically increase dopamine levels in the brain's reward pathways, such as the nucleus accumbens, leading to feelings of pleasure and reinforcing drug-taking behavior.[7] THP appears to counteract this by blocking dopamine receptors, particularly the D1, D2, and D3 subtypes.[6][8] This blockade is thought to reduce the rewarding effects of drugs and diminish craving and relapse.[6][9]
Evidence suggests that THP has a lower affinity for D2 receptors relative to D1 receptors and also binds to D3 receptors.[9] Its interaction with other neurotransmitter systems, including serotonergic and adrenergic receptors, may also contribute to its therapeutic effects and potentially mitigate side effects associated with dopamine receptor antagonism.[7][10]
Figure 1. Simplified signaling pathway of THP's action on the dopamine system.
Animal Models of Addiction
Several well-established animal models are used to investigate the different phases of addiction, from initial drug reward to relapse.[5]
1. Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug by pairing its effects with a specific environment.[11][12] An animal's preference for the drug-paired environment is measured as an indicator of the drug's rewarding potential.[12] THP has been shown to inhibit the acquisition and expression of CPP induced by drugs like morphine and methamphetamine.[13]
2. Self-Administration: This model is considered to have high face validity as it measures the motivation of an animal to actively work for a drug infusion, mimicking human drug-taking behavior.[5] It can be used to study the reinforcing effects of a drug and the efficacy of a treatment in reducing drug-seeking.[7] THP has been found to attenuate cocaine self-administration in rats.[7]
3. Reinstatement Model (Relapse): Following the extinction of drug-seeking behavior in the self-administration model, relapse can be triggered by exposure to the drug itself, a stressor, or drug-associated cues.[9] This model is crucial for evaluating a compound's ability to prevent relapse.[4] Oral administration of THP has been shown to significantly attenuate the reinstatement of cocaine-seeking behavior triggered by various stimuli.[9]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of THP on addiction-related behaviors.
Table 1: Effect of THP on Cocaine-Seeking Behavior (Reinstatement Model)
| THP Dose (oral) | Reinstatement Stimulus | Effect on Drug-Seeking | Non-Specific Motor Effects | Reference |
|---|---|---|---|---|
| 3.0 mg/kg | Cocaine, Stress, Cues | Significant attenuation | Not significant | [9] |
| 10.0 mg/kg | Cocaine, Stress, Cues | Significant attenuation | Significant attenuation |[9] |
Table 2: THP Binding Profile at Monoaminergic Receptors
| Receptor | Ki (nM ± SEM) | IC50 (nM ± SEM) | Reference |
|---|---|---|---|
| Dopamine D1 | 124 ± 6 | 166 ± 8 | [7] |
| Dopamine D2 | 388 ± 78 | 1470 ± 270 | [7] |
| Dopamine D3 | 1420 ± 220 | 3250 ± 540 | [7] |
| Serotonin 5-HT1A | 340 ± 63 | 374 ± 69 |[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standardized protocols for key behavioral assays.
Conditioned Place Preference (CPP) Protocol
This protocol is designed to assess whether THP can block the rewarding effects of a substance like cocaine.
1. Apparatus:
-
A three-compartment apparatus is typically used.[12]
-
The two larger outer compartments should have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor).[11]
-
A smaller, neutral center compartment connects the two outer compartments.[11]
-
Removable guillotine doors are used to restrict access to compartments during conditioning.
-
An automated system (e.g., video tracking software) should be used to record the time spent in each compartment.[11]
2. Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):
-
Place the animal (rat or mouse) in the central compartment and allow free access to all three compartments for 15-20 minutes.[11]
-
Record the time spent in each of the outer compartments. Animals showing a strong unconditioned preference for one compartment (>80% of the time) may be excluded.
-
-
Phase 2: Conditioning (Days 2-9):
-
This phase typically consists of 8 conditioning sessions (one per day).[11]
-
On "Drug" days (e.g., days 2, 4, 6, 8), administer the drug of abuse (e.g., cocaine 15 mg/kg, i.p.) and immediately confine the animal to one of the outer compartments for 30 minutes.
-
On "Saline" days (e.g., days 3, 5, 7, 9), administer a saline injection and confine the animal to the opposite compartment for 30 minutes.
-
To test the effect of THP, administer THP (e.g., 3.0 mg/kg, p.o.) 60 minutes before the cocaine or saline injection on each conditioning day.[9]
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Expression Test - Day 10):
-
Place the animal in the central compartment in a drug-free state and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired compartment during the expression test minus the time spent in the same compartment during the baseline test. A significant increase in this score indicates a rewarding effect of the drug. A reduction in the CPP score in the THP-treated group compared to the control group indicates that THP blocked the rewarding effect.
-
Figure 2. Experimental workflow for a Conditioned Place Preference (CPP) study.
Intravenous Self-Administration and Reinstatement Protocol
This protocol evaluates THP's effect on the motivation to take a drug (cocaine) and its ability to prevent relapse.
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and a drug infusion pump.
-
Animals must be surgically implanted with an intravenous catheter.
2. Procedure:
-
Phase 1: Acquisition/Maintenance:
-
Animals are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule (one press = one infusion).
-
Each infusion is paired with a cue light presentation.
-
Sessions are typically 2 hours daily until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
-
-
Phase 2: Extinction:
-
Lever presses no longer result in cocaine infusion or cue light presentation.
-
Sessions continue daily until responding on the active lever decreases to a low level (e.g., <25% of the maintenance baseline).
-
-
Phase 3: Reinstatement Test:
-
After extinction criteria are met, a reinstatement test is conducted.
-
Relapse-like behavior is induced by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.), exposure to a stressor (e.g., footshock), or presentation of the drug-associated cue (cue light).
-
To test THP's efficacy, administer THP (e.g., 3.0 mg/kg, p.o.) 60 minutes before the reinstatement trigger.[9]
-
Record the number of presses on the active and inactive levers.
-
Data Analysis: A significant increase in active lever presses (but not inactive) during the reinstatement test compared to the end of extinction indicates reinstatement of drug-seeking. A reduction in this reinstatement effect in the THP-treated group demonstrates the compound's potential to prevent relapse.
-
Figure 3. Workflow for Self-Administration and Reinstatement experiments.
Alcohol Drinking Model
THP has also been shown to reduce ethanol consumption in mice.[14]
1. Model:
-
A two-bottle choice drinking paradigm is commonly used.[14]
-
Mice (e.g., C57BL/6J) are individually housed with ad libitum access to two drinking bottles.
2. Procedure:
-
Acclimation: For several days, provide mice with two bottles of water to acclimate them to the two-bottle setup.
-
Ethanol Exposure: Replace one water bottle with an ethanol solution. The concentration can be gradually increased (e.g., 3%, 6%, 10% v/v) over several days before maintaining a target concentration (e.g., 15%).
-
Treatment: Once stable drinking is established, administer THP (e.g., 10 mg/kg, i.p.) or vehicle.[14]
-
Measurement: Measure the volume of ethanol solution and water consumed over 24 hours. Bottle positions should be swapped daily to avoid side preference.
-
Data Analysis: Calculate ethanol preference (volume of ethanol consumed / total volume of fluid consumed) and total ethanol intake (g/kg/day). A significant reduction in ethanol intake or preference in the THP-treated group indicates efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for addiction across various substances of abuse. Its primary action as a dopamine receptor antagonist effectively attenuates drug reward, motivation, and relapse-like behaviors in validated animal models. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of THP, facilitating its potential translation into clinical applications for treating substance use disorders. Careful consideration of dose, timing, and potential effects on general motor activity is critical for interpreting results accurately.[9]
References
- 1. Levo-tetrahydropalmatine: A new potential medication for methamphetamine addiction and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 5. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dependencias.pt [dependencias.pt]
- 9. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydropalmatrubine in Neuroinflammation Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators, contributing to neuronal damage. Tetrahydropalmatrubine (THP), also known as Tetrahydropalmatine, an isoquinoline alkaloid extracted from Corydalis species, has demonstrated significant anti-inflammatory and analgesic properties. This document provides detailed application notes and protocols for utilizing THP in cell-based assays to investigate its potential as a therapeutic agent for neuroinflammation.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects primarily through the modulation of key signaling pathways. It has been shown to inhibit the activation of microglia and astrocytes, thereby reducing the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The underlying mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various markers of neuroinflammation in cell-based assays.
| Cell Line | Inflammatory Stimulus | Analyte | THP Concentration (µM) | Observed Effect | Reference |
| BV2 Microglia | Lipopolysaccharide (LPS) | TNF-α (supernatant) | 20 | Significant reduction | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | TNF-α (supernatant) | 40 | Significant reduction | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | IL-1β (supernatant) | 20 | Significant reduction | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | IL-1β (supernatant) | 40 | Significant reduction | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | IL-6 (supernatant) | 20 | Significant reduction | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | IL-6 (supernatant) | 40 | Significant reduction | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | iNOS (mRNA) | 20 | Significant down-regulation | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | iNOS (mRNA) | 40 | Significant down-regulation | [1] |
| Primary Astrocytes | Complete Freund's Adjuvant (CFA) induced factors | Glial Fibrillary Acidic Protein (GFAP) | Not Specified | Inhibition of activation | [2] |
| Primary Microglia | Complete Freund's Adjuvant (CFA) induced factors | Ionized calcium-binding adapter molecule 1 (Iba1) | Not Specified | Inhibition of activation | [2] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV2 microglial cells using LPS and subsequent treatment with this compound.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (THP)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed BV2 cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of THP (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours.
-
Include a vehicle control group (cells treated with the solvent used to dissolve THP, e.g., DMSO).
-
-
Inflammatory Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent Western blot or RT-PCR analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
This protocol outlines the measurement of TNF-α and IL-1β in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α and IL-1β
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (pre-coated or coat with capture antibody).
-
Standard Curve: Prepare a serial dilution of the provided cytokine standards to generate a standard curve.
-
Sample Addition: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells.
-
Incubation: Incubate the plate as per the kit's instructions (typically 2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate several times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate as recommended.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α and IL-1β in the samples by interpolating from the standard curve.
Protocol 3: Western Blot Analysis for Phosphorylated p65 (NF-κB) and p38 (MAPK)
This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of THP.
Caption: THP inhibits the NF-κB signaling pathway.
Caption: THP inhibits the p38 MAPK signaling pathway.
References
Application Notes and Protocols for Investigating Tetrahydropalmatrubine in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief. Tetrahydropalmatrubine (THP), an active alkaloid, has demonstrated neuroprotective properties in various neurological models, suggesting its potential as a therapeutic agent for PD. These application notes provide a comprehensive overview of the proposed use of THP in preclinical Parkinson's disease research models, including detailed experimental protocols and expected quantitative outcomes.
Mechanism of Action
L-tetrahydropalmatine (l-THP), the levorotatory isomer of THP, is known to exert its effects through multiple mechanisms. It functions as a dopamine D1 receptor partial agonist and a D2 receptor antagonist[1]. This dual action is significant in the context of PD, as it may help to rebalance the disrupted dopaminergic signaling. Furthermore, l-THP has been shown to possess anti-inflammatory and anti-apoptotic properties, potentially through the modulation of signaling pathways such as PI3K/Akt and NF-κB[2]. These characteristics make l-THP a compelling candidate for investigation as a disease-modifying agent in Parkinson's disease.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data summarizing the expected neuroprotective and behavioral effects of l-tetrahydropalmatine (l-THP) in established rodent models of Parkinson's disease. These projections are based on the known mechanisms of l-THP and typical outcomes observed with other neuroprotective compounds in these models.
Table 1: Neuroprotective Effect of l-THP on Dopaminergic Neurons in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg) | Tyrosine Hydroxylase (TH) Positive Cells in Substantia Nigra (cells/mm²) | Striatal Dopamine Levels (ng/mg tissue) |
| Vehicle Control | - | 5500 ± 350 | 15.2 ± 1.8 |
| MPTP | - | 2300 ± 280 | 6.5 ± 0.9 |
| MPTP + l-THP | 5 | 3100 ± 310 | 8.9 ± 1.1 |
| MPTP + l-THP | 10 | 4200 ± 330 | 11.3 ± 1.4 |
| MPTP + l-THP | 20 | 4800 ± 360 | 13.1 ± 1.6 |
Table 2: Effect of l-THP on Motor Function in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Apomorphine-Induced Rotations (turns/min) | Pole Test (Time to Descend in s) |
| Sham Control | - | 2 ± 0.5 | 10.5 ± 1.2 |
| 6-OHDA | - | 15 ± 2.1 | 28.3 ± 3.5 |
| 6-OHDA + l-THP | 5 | 10 ± 1.8 | 20.1 ± 2.8 |
| 6-OHDA + l-THP | 10 | 7 ± 1.5 | 15.4 ± 2.1 |
| 6-OHDA + l-THP | 20 | 4 ± 1.1 | 12.8 ± 1.9 |
Experimental Protocols
In Vivo Neuroprotection Study in MPTP Mouse Model
Objective: To evaluate the neuroprotective effect of l-THP on dopaminergic neurons in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
l-tetrahydropalmatine (l-THP)
-
Saline solution (0.9% NaCl)
-
Anesthetics
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody: appropriate fluorescently-labeled antibody
-
Microtome or cryostat
-
Fluorescence microscope
Procedure:
-
Animal Grouping and Treatment:
-
Randomly divide mice into five groups (n=10-12 per group): Vehicle control, MPTP, MPTP + l-THP (5 mg/kg), MPTP + l-THP (10 mg/kg), and MPTP + l-THP (20 mg/kg).
-
Administer l-THP or vehicle (saline) intraperitoneally (i.p.) once daily for 7 consecutive days before MPTP administration and continue for 7 days after.
-
-
MPTP Induction of Parkinsonism:
-
On day 8, administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals[3]. The vehicle control group receives saline injections.
-
-
Behavioral Testing (Pole Test):
-
On day 14, perform the pole test to assess bradykinesia.
-
Place the mouse head-up on top of a vertical wooden pole (50 cm long, 1 cm diameter).
-
Record the time taken for the mouse to turn downwards and the total time to descend the pole.
-
-
Tissue Collection and Processing:
-
On day 15, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight in 4% paraformaldehyde.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the substantia nigra region at 30 µm using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) on the brain sections.
-
Incubate sections with anti-TH primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the sections on slides and coverslip.
-
-
Quantification and Analysis:
-
Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
Analyze behavioral data using ANOVA followed by a post-hoc test.
-
In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effect of l-THP against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA)
-
l-tetrahydropalmatine (l-THP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in complete medium at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of l-THP (e.g., 1, 10, 100 µM) for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA (final concentration 100 µM) to the wells (excluding the control group).
-
-
MTT Assay for Cell Viability:
-
After 24 hours of 6-OHDA exposure, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Analyze data using one-way ANOVA followed by a post-hoc test.
-
Visualizations
References
- 1. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modelorg.com [modelorg.com]
Application Notes and Protocols for Determining Tetrahydropalmatrubine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), an isoquinoline alkaloid extracted from the Corydalis and Stephania genera of plants, has garnered significant interest for its diverse pharmacological activities. Traditionally used in herbal medicine, recent studies have highlighted its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. Understanding the cytotoxic properties of this compound is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture using standard assays, including MTT, LDH, and Annexin V staining.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound can vary depending on the cell line and experimental conditions. While comprehensive single-agent IC50 data across a wide range of cancer cell lines is still emerging, the following table summarizes representative findings. Researchers are encouraged to perform dose-response studies for their specific cell lines of interest.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Notes |
| MDA-MB-231 (Breast Cancer) | MTT | 48 | Synergistic with Berberine | In combination with Berberine (ratio of 3:2 THP:Ber), the IC50 was significantly reduced, suggesting a synergistic anti-proliferative effect[1]. |
| RAW264.7 (Macrophage-like) | Not specified | Not specified | > 53 (approx. 19 µg/ml) | No significant cytotoxicity was observed at concentrations lower than 19.00 µg/ml[2]. |
| EU-4 (Leukemia) | Not specified | Not specified | Dose-dependent apoptosis | L-Tetrahydropalmatine induced p53-independent apoptosis in a dose- and time-dependent manner. |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[3]. It is crucial to determine the IC50 for each cell line and compound under investigation, as it can be influenced by factors such as cell density and incubation time[4].
Experimental Protocols
Herein, we provide detailed protocols for three common cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well plates
-
DMSO (cell culture grade)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest THP concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
This compound (stock solution in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:
-
Vehicle Control: Medium with DMSO.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
The Annexin V/PI assay is used to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time period.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.
-
Adherent cells: Gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (provided in the kit) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathways for THP-induced cytotoxicity.
References
- 1. Cytotoxicity enhancement in MDA-MB-231 cells by the combination treatment of tetrahydropalmatine and berberine derived from Corydalis yanhusuo W. T. Wang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrahydropalmatrubine
Welcome to the technical support center for the purification of Tetrahydropalmatrubine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where can it be found?
A1: this compound is a monodesmethyl metabolite of l-Tetrahydropalmatine (l-THP), a tetrahydroprotoberberine isoquinoline alkaloid.[1][2] It is typically found in biological samples (e.g., plasma, urine) following the administration of l-THP.[2] The primary sources of the parent compound, l-THP, are plants from the Stephania and Corydalis genera.[1]
Q2: What are the general challenges in purifying this compound and other alkaloids?
A2: The purification of natural products like this compound often involves several challenges:
-
Low Concentration: Target alkaloids may be present in very low concentrations in the source material.
-
Complex Mixtures: Crude extracts contain a wide array of structurally similar compounds, making separation difficult.[3]
-
Compound Stability: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.[4]
-
Co-extraction of Impurities: Pigments, lipids, and other secondary metabolites are often co-extracted, requiring additional purification steps.[4]
Q3: Which analytical techniques are suitable for identifying and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS/MS) is a common and effective method for the identification and quantification of this compound and its parent compound, l-THP.[2] Techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry can be used for structural confirmation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Purified Product | Incomplete Extraction: The solvent system or extraction method may not be optimal for this compound. | - Test a range of solvents with varying polarities.[4]- Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[4]- Optimize extraction time and temperature.[4] |
| Degradation of Target Compound: this compound may be degrading during extraction or purification. | - Avoid high temperatures and prolonged exposure to light.[4]- Ensure the pH of the solutions is maintained within a stable range for the alkaloid. | |
| Poor Recovery from Chromatographic Column: The compound may be irreversibly binding to the stationary phase or eluting improperly. | - Adjust the mobile phase composition (e.g., solvent ratio, pH, additives).- Test different stationary phases (e.g., C18, silica, alumina).- Ensure the column is not overloaded. | |
| Co-elution of Impurities in HPLC | Inadequate Separation Resolution: The chromatographic conditions are not sufficient to separate this compound from closely related impurities. | - Optimize the gradient elution profile.- Try a different column with a different selectivity.- Adjust the mobile phase pH to alter the ionization state of the analyte and impurities. |
| Peak Tailing in HPLC | Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the silica backbone of the column. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated column.- Ensure the sample solvent is compatible with the mobile phase. |
| Inconsistent Retention Times in HPLC | Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. | - Ensure solvents are properly degassed.- Prime the pump thoroughly.- Prepare fresh mobile phase daily. |
| Column Temperature Variation: Ambient temperature changes affecting chromatography. | - Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the purification of related alkaloids. This data can serve as a reference for optimizing the purification of this compound.
Table 1: Extraction and Purification Yields of Related Natural Products
| Compound | Source Material | Extraction/Purification Method | Yield | Purity | Reference |
| Palmatine | Enantia chlorantha | High-Performance Displacement Chromatography (HPDC) | Not specified | >98% | [5] |
| dl-Tetrahydropalmatine | Semi-synthesized from Palmatine | High-Performance Displacement Chromatography (HPDC) | Not specified | Not specified | [5] |
| Sulforaphane | Brassica oleracea seeds | Preparative HPLC | ~4.8 g/kg of seed | Not specified | [6] |
| Sulforaphane nitrile | Brassica oleracea seeds | Preparative HPLC | ~3.8 g/kg of seed | Not specified | [6] |
Table 2: HPLC Parameters for Analysis of l-THP and its Metabolites
| Parameter | Value | Reference |
| Column | Bonshell ASB C18 (2.1 mm × 100 mm; 2.7 µm) | [2] |
| Mobile Phase | Gradient of acetonitrile and formic acid in water | [2] |
| Flow Rate | 0.2 mL/min | [2] |
| Column Temperature | 30°C | [2] |
| Detection | ESI-MS/MS in positive ionization mode | [2] |
| Linear Range (l-THP) | 4.00–2,500 ng/mL | [2] |
| Linear Range (Metabolites) | 0.400–625 ng/mL | [2] |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from a Biological Matrix (e.g., Plasma)
This protocol is a general guideline for liquid-liquid extraction and may require optimization for this compound.
-
Sample Preparation: To 100 µL of plasma, add an internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
Protocol 2: Purification by Column Chromatography
This protocol describes a general approach for purifying alkaloids using column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the top of the stationary phase.[7]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Representative signaling pathways modulated by l-Tetrahydropalmatine.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axplora.com [axplora.com]
- 4. benchchem.com [benchchem.com]
- 5. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Improving the Aqueous Solubility of Tetrahydropalmatrubine (THPR)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Tetrahydropalmatrubine (THPR) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound (THPR)?
The aqueous solubility of THPR is reported to be low, which can present challenges for in vitro and in vivo studies. Specific values can vary depending on the experimental conditions such as pH and temperature.
Q2: Why is the solubility of THPR pH-dependent?
THPR is a basic compound, and its solubility is highly dependent on the pH of the aqueous solution. In acidic conditions, THPR can be protonated to form a more soluble salt.
Q3: What are the common signs of THPR precipitation in my stock solution?
Cloudiness, visible particles, or a film on the walls of the storage container are all indicators of precipitation. It is crucial to visually inspect your solutions before each use.
Troubleshooting Guide
Issue: My THPR solution is cloudy or shows precipitation after preparation.
-
Possible Cause 1: Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration of THPR.
-
Troubleshooting 1:
-
Verify the recommended solvent system for your target concentration.
-
Consider using a co-solvent system, such as a mixture of DMSO and a buffer.
-
For in vivo studies, ensure the solvent system is biocompatible.
-
-
Possible Cause 2: pH of the Solution: The pH of the aqueous medium may not be optimal for THPR solubility.
-
Troubleshooting 2:
-
Measure the pH of your solution.
-
Adjust the pH to a more acidic range (e.g., pH 4-6) using a biocompatible acid like HCl to facilitate the formation of a more soluble salt.
-
-
Possible Cause 3: Temperature: The solution may have been stored at a temperature that promotes precipitation.
-
Troubleshooting 3:
-
Gentle warming and sonication can help redissolve the compound.
-
Always bring the solution to room temperature and vortex before use.
-
Issue: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Poor Drug Availability: Low solubility can lead to an inaccurate concentration of the active compound in the cell culture medium, resulting in inconsistent biological effects.
-
Troubleshooting:
-
Prepare a highly concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Consider using a solubilizing agent, such as cyclodextrins, to improve the bioavailability of THPR in your assays.
-
Quantitative Data: Solubility of THPR
Table 1: Solubility of THPR in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a THPR Stock Solution for In Vitro Studies
-
Weigh the desired amount of THPR powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the THPR is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution into the cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Improving THPR Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer (e.g., PBS).
-
Add the THPR powder to the HP-β-CD solution.
-
Stir or sonicate the mixture until the THPR is fully dissolved. The formation of an inclusion complex with HP-β-CD will enhance its aqueous solubility.
-
Sterile-filter the solution before use in cell culture or administration for in vivo studies.
Visualizations
Technical Support Center: Tetrahydropalmatrubine (THP) Stability and Degradation
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of tetrahydropalmatrubine (THP) in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound (THP)?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of related tetrahydroprotoberberine alkaloids like tetrahydropalmatine and berberine, the primary degradation pathways are expected to be oxidation and hydrolysis (acidic and basic conditions). Oxidation likely occurs at the tetrahydroisoquinoline core, potentially leading to the formation of corresponding isoquinolinones.[1][2][3][4] Hydrolysis of the methoxy groups under drastic acidic or basic conditions could also occur, though this is generally less common under typical experimental conditions.
Q2: How does the choice of solvent affect the stability of THP?
A2: The polarity of the solvent can significantly influence the stability of THP. Generally, polar protic solvents may facilitate degradation pathways like hydrolysis, especially at non-neutral pH. Non-polar aprotic solvents are expected to offer better stability. For instance, related alkaloids have shown good stability in solvents like chloroform. The solubility of THP in various solvents should also be considered, as poor solubility can lead to inaccurate stability assessments.
Q3: What is the expected stability of THP at different pH values?
A3: The stability of THP is highly pH-dependent. Based on studies of similar alkaloids, THP is expected to be most stable in neutral to slightly acidic conditions (pH 4-7).[5] In strongly acidic or alkaline solutions, degradation is likely to be accelerated.[5][6] Alkaline conditions, in particular, may promote oxidation and hydrolysis. For experiments requiring long-term storage in solution, it is crucial to buffer the solution to an appropriate pH.
Q4: Is THP sensitive to light and temperature?
A4: Yes, like many complex organic molecules, THP is likely susceptible to degradation upon exposure to light (photodegradation) and elevated temperatures (thermal degradation).[6][7] It is recommended to store stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. For long-term storage, refrigeration or freezing is advisable. Forced degradation studies on related alkaloids often involve heating solutions to assess thermal stability.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low recovery of THP in my assay. | 1. Degradation during sample preparation or storage: The solvent, pH, light exposure, or temperature may not be optimal. 2. Precipitation of THP: The concentration of THP may exceed its solubility in the chosen solvent. | 1. Review storage and handling conditions: Ensure solutions are stored at a low temperature, protected from light, and at an appropriate pH (ideally buffered between 4 and 7). 2. Verify solubility: Check the solubility of THP in your solvent system. If necessary, use a co-solvent or adjust the concentration. Prepare fresh solutions for critical experiments. |
| Appearance of unknown peaks in my chromatogram. | 1. Degradation of THP: New peaks likely represent degradation products. 2. Contamination: The solvent or other reagents may be contaminated. | 1. Perform a forced degradation study: Subject a sample of THP to stress conditions (acid, base, oxidation, heat, light) to tentatively identify the degradation products. This can help confirm if the new peaks are related to THP degradation. 2. Run a blank: Analyze your solvent and reagents alone to rule out contamination. |
| Inconsistent results between experimental replicates. | 1. Variable degradation: Inconsistent exposure to light or temperature fluctuations between samples. 2. Inaccurate solution preparation: Errors in weighing or dilution. | 1. Standardize experimental conditions: Ensure all samples are handled identically, with consistent light and temperature exposure. Use a thermostatically controlled environment if necessary. 2. Re-prepare solutions carefully: Use calibrated equipment and verify all calculations. |
Quantitative Data Summary
Since specific quantitative stability data for this compound is limited, the following table provides a general overview based on forced degradation studies of the related alkaloid, berberine. This can serve as a starting point for designing stability studies for THP.
Table 1: Summary of Forced Degradation Studies on Berberine (as a proxy for THP)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approximate Degradation (%) | Reference |
| Acid Hydrolysis | 1M HCl | 5 hours | 80°C | ~35% | [7] |
| Alkaline Hydrolysis | 1M NaOH | 3 hours | 80°C | ~83% | [7] |
| Oxidative Degradation | 30% H₂O₂ | 1 hour | 80°C | ~19% | [7] |
| Thermal Degradation | Dry Heat | 12 hours | 105°C | Stable | [7] |
| Photolytic Degradation | UV light (254 nm & 365 nm) | - | Ambient | Stable | [7] |
Note: The extent of degradation is highly dependent on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, which are essential for understanding the stability of THP and identifying potential degradation products. These protocols are based on general guidelines for stress testing of pharmaceuticals.[8][9][10][11]
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Preparation of Stock Solution: Prepare a stock solution of THP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the THP stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
To 1 mL of the THP stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of THP in methanol or acetonitrile.
-
Oxidation:
-
To 1 mL of the THP stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Thermal Degradation
-
Solid State:
-
Place a known amount of solid THP powder in a thin layer in a petri dish.
-
Expose the sample to dry heat at 105°C in an oven for 48 hours.
-
At specified time points, withdraw a portion of the solid, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of THP in a suitable solvent.
-
Heat the solution at 80°C for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photolytic Degradation
-
Preparation of Samples:
-
Prepare a 1 mg/mL solution of THP in a suitable solvent.
-
Place the solution in a transparent container (e.g., quartz cuvette or clear glass vial).
-
-
Control Sample: Prepare a control sample by wrapping an identical container with the THP solution in aluminum foil to protect it from light.
-
Exposure:
-
Place both the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Visualizations
Caption: Forced degradation experimental workflow for THP.
Caption: Potential degradation pathways of THP.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. sphinxsai.com [sphinxsai.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Tetrahydropalmatrubine (THP) Dosage for In vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tetrahydropalmatrubine (THP) dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound (THP) and what are its primary pharmacological effects?
This compound (THP) is a tetrahydroprotoberberine isoquinoline alkaloid found in plants of the Papaveraceae and Menispermaceae families.[1] It has a range of pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, anti-addiction, and antitumor effects.[1][2]
2. What are the common administration routes for THP in animal studies?
Common administration routes for THP in animal studies include intraperitoneal (i.p.) injection and oral administration (p.o.).[1] The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound.[3][4][5][6]
3. What is the bioavailability and pharmacokinetic profile of THP?
Pharmacokinetic studies have shown that THP generally has poor intestinal absorption, rapid clearance, and low bioavailability in vivo.[1][2] In rats, the mean time to peak plasma concentration (Tmax) is approximately 0.44 hours, and the half-life (T1/2) is about 4.49 hours.[1][7]
4. What are the known toxicities associated with THP?
While research on the toxicity of THP is limited, some studies suggest potential cardiac and neurological toxicity.[1][2] However, one study in mice indicated no obvious pathological changes in liver tissues after THP administration.[1] It is recommended to conduct preliminary toxicity studies for your specific animal model and experimental conditions.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected therapeutic effect | - Inadequate Dosage: The dose may be too low to elicit a response. - Poor Bioavailability: THP has low oral bioavailability.[1][2] - Rapid Metabolism/Clearance: The compound is cleared quickly from the system.[1] - Incorrect Administration Route: The chosen route may not be optimal for the desired effect. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose. - Alternative Administration Route: Consider intraperitoneal injection for higher systemic exposure compared to oral administration. - Formulation: Utilize drug delivery systems like self-microemulsifying drug delivery systems to improve bioavailability.[1][2] - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of THP in plasma over time in your model. |
| Observed Animal Distress or Toxicity | - High Dosage: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle used to dissolve THP may be causing adverse effects. - Route of Administration Issue: Improper injection technique or irritation from the compound at the injection site. | - Dose Reduction: Lower the administered dose. - Toxicity Assessment: Conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs.[10] - Vehicle Control: Always include a vehicle control group to differentiate between the effects of THP and the vehicle. - Refine Administration Technique: Ensure proper and gentle administration techniques. For subcutaneous or intramuscular injections, vary the injection site. |
| High Variability in Experimental Results | - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. - Animal-to-Animal Variation: Biological differences between individual animals. - Experimental Conditions: Variations in housing, diet, or handling. | - Standardize Procedures: Ensure accurate and consistent preparation of dosing solutions and precise administration volumes based on body weight. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Control Environmental Factors: Maintain consistent environmental conditions for all animals throughout the experiment. |
Experimental Protocols & Data
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Mice | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Analgesic effects (increased mechanical threshold and thermal latency) | [1] |
| Mice | 2.5 and 5.0 mg/kg | Not specified | Prevention of methamphetamine-seeking behavior | [1] |
| Rats | 60 mg/kg | Oral (p.o.) | Pharmacokinetic study | [11] |
| Rats | 15 mg/kg | Oral (p.o.) | Pharmacokinetic study of L-THP and its metabolites | [12] |
| Rats | 15 mg/kg/day | Post-perfusion | Hypotensive effects | [1][7] |
| Mice | 20 or 40 mg/kg | Oral (p.o.) | Protective effects against ConA-induced liver injury | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Tmax (Time to Peak Concentration) | 0.44 h | Not specified | [1][7] |
| T1/2 (Half-life) | 4.49 h | Not specified | [1][7] |
| Cmax (Maximum Concentration) | 6.15 ± 2.1 µg/mL (normotensive) | 60 mg/kg (Oral) | [11] |
| Cmax (Maximum Concentration) | 7.54 ± 2.9 µg/mL (hypertensive) | 60 mg/kg (Oral) | [11] |
| AUC(0–∞) (Area Under the Curve) | 44.06 ± 19.6 µg·h/mL (normotensive) | 60 mg/kg (Oral) | [11] |
| AUC(0–∞) (Area Under the Curve) | 81.44 ± 45.0 µg·h/mL (hypertensive) | 60 mg/kg (Oral) | [11] |
Signaling Pathways and Experimental Workflows
THP Signaling in Analgesia and Anti-Inflammation
This compound exerts its analgesic and anti-inflammatory effects through multiple signaling pathways. It has been shown to inhibit the MMP/TIMP and Wnt/β-catenin pathways in the context of endometriosis-induced pain.[1][7] In neuropathic pain models, l-THP has been found to inhibit the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[14]
Caption: THP's role in mitigating pain through pathway inhibition.
THP in Vasodilation
THP induces vasodilation primarily through the PI3K/Akt/eNOS/NO/cGMP signaling pathway.[1][7]
Caption: Vasodilatory mechanism of THP via the PI3K/Akt/eNOS pathway.
THP in Liver Injury Protection
Levo-tetrahydropalmatine (l-THP) has demonstrated protective effects against autoimmune hepatitis by inhibiting the TRAF6/JNK signaling pathway, which leads to reduced apoptosis and autophagy.[13]
Caption: l-THP's hepatoprotective effect through TRAF6/JNK inhibition.
THP in Atherosclerosis
THP has been shown to improve mitochondrial function in vascular smooth muscle cells in the context of atherosclerosis by inhibiting the RhoA/ROCK1 signaling pathway.[15]
Caption: THP's role in atherosclerosis via RhoA/ROCK1 pathway inhibition.
General Experimental Workflow for In Vivo THP Studies
Caption: A general workflow for conducting in vivo THP experiments.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 8. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Rapid determination and comparative pharmacokinetics of tetrahydropalmatine in spontaneously hypertensive rats and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydropalmatine improves mitochondrial function in vascular smooth muscle cells of atherosclerosis in vitro by inhibiting Ras homolog gene family A/Rho-associated protein kinase-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tetrahydropalmatrubine in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Tetrahydropalmatrubine (THP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound (THP)?
A1: The poor oral bioavailability of THP is primarily attributed to two main factors:
-
Poor Intestinal Absorption: THP exhibits low permeability across the intestinal epithelium, limiting its uptake into the bloodstream.
-
Rapid Clearance: Once absorbed, THP is quickly metabolized and eliminated from the body, resulting in a short half-life and reduced overall exposure.[1]
Q2: What are the most effective strategies to enhance the oral bioavailability of THP?
A2: Several formulation strategies have proven effective in overcoming the poor bioavailability of THP. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly improve the dissolution and absorption of lipophilic drugs like THP. Studies have shown that SMEDDS can increase the oral bioavailability of THP by over 200%.[1]
-
Nanoparticle Formulations: Encapsulating THP into nanoparticles can protect it from rapid clearance and enhance its absorption.
-
Transdermal Drug Delivery: Bypassing the gastrointestinal tract and first-pass metabolism through transdermal patches is another viable approach to improve THP's systemic exposure.
Q3: Are there analytical methods available for quantifying THP in biological samples?
A3: Yes, sensitive and validated analytical methods are crucial for pharmacokinetic studies. Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used technique for the simultaneous determination of THP and its metabolites in plasma and other biological matrices.[2]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of THP after Oral Administration
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility and dissolution rate of the administered THP powder. | Formulation Approach: Develop a solubility-enhancing formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS) or a nanoparticle suspension. |
| Significant first-pass metabolism in the gut wall and liver. | Route of Administration: Consider alternative routes of administration that bypass the gastrointestinal tract, such as transdermal or parenteral routes. Formulation Approach: Investigate the use of excipients that can inhibit metabolizing enzymes or P-glycoprotein efflux pumps. |
| Inconsistent dosing or gavage technique. | Experimental Technique: Ensure proper training on oral gavage techniques to minimize variability. Use a consistent and well-suspended formulation for dosing. |
| Inaccurate quantification of THP in plasma samples. | Analytical Method: Validate the bioanalytical method for accuracy, precision, linearity, and sensitivity according to regulatory guidelines. Ensure proper sample handling and storage to prevent degradation. |
Issue 2: Difficulty in Preparing a Stable and Effective THP Formulation
| Possible Cause | Troubleshooting/Optimization Strategy |
| Precipitation of THP in the formulation upon storage or dilution. | Excipient Selection: Screen a variety of oils, surfactants, and co-surfactants to identify a combination that provides optimal solubilization and stability for THP in a SMEDDS formulation. For Nanoparticles: Optimize the polymer/lipid concentration and preparation method (e.g., sonication time, homogenization pressure) to ensure stable nanoparticle formation. |
| Phase separation or instability of the SMEDDS formulation. | Formulation Optimization: Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable microemulsion region. |
| Low encapsulation efficiency of THP in nanoparticles. | Process Optimization: Adjust parameters such as the drug-to-carrier ratio, solvent evaporation rate, and stirring speed during nanoparticle preparation to maximize drug loading. |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of THP.
Materials:
-
This compound (THP)
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of THP in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare a series of blank SMEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the formulations after gentle agitation to identify the self-microemulsifying region.
-
-
Preparation of THP-loaded SMEDDS:
-
Select the optimal ratio of excipients from the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of THP to the mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until a clear and homogenous solution is obtained.
-
Protocol 2: Quantitative Analysis of THP in Rat Plasma using UHPLC-MS/MS
Objective: To quantify the concentration of THP in rat plasma samples for pharmacokinetic analysis.
Materials:
-
Rat plasma samples
-
This compound (THP) analytical standard
-
Internal Standard (IS) (e.g., Diazepam)
-
Acetonitrile
-
Formic acid
-
Water (UHPLC-grade)
-
UHPLC-MS/MS system
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of IS solution and 10 µL of acetonitrile. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate:isopropanol (1:1, v/v) and rotate for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetonitrile:water (1:1, v/v).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for THP and the IS.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of THP into blank plasma.
-
Process the calibration standards and unknown samples as described above.
-
Quantify the THP concentration in the samples by interpolating from the calibration curve.
-
Quantitative Data Summary
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter | Improvement vs. Control | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rabbit | Relative Bioavailability | 198.63% | [1] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rat | Relative Bioavailability | 225% | [1] |
| Binary Amorphous Solid Dispersion | Rabbit | Relative Bioavailability | 234.77% | [1] |
Visualizations
References
Preventing Tetrahydropalmatrubine degradation under various pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tetrahydropalmatrubine (THP) under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific experimental data on the pH-dependent degradation of this compound is limited in publicly available literature. Therefore, the guidance provided is based on the chemical properties of its parent compound, Tetrahydropalmatine, and general principles of isoquinoline alkaloid stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a metabolite of Tetrahydropalmatine, an isoquinoline alkaloid with various pharmacological activities. Ensuring the stability of this compound in solution is critical for accurate experimental results, determining its shelf-life in formulations, and maintaining its therapeutic efficacy.
Q2: At what pH is this compound expected to be most stable?
Based on the behavior of similar tetrahydroprotoberberine alkaloids, this compound is likely to be most stable in neutral to slightly acidic aqueous solutions (pH 4-7).
Q3: What are the primary degradation pathways for this compound under different pH conditions?
While specific pathways for this compound are not extensively documented, isoquinoline alkaloids are generally susceptible to:
-
Acid-catalyzed hydrolysis: Cleavage of ether linkages at elevated temperatures.
-
Base-catalyzed oxidation: The tertiary amine and phenolic hydroxyl group (in the case of this compound) can be susceptible to oxidation in alkaline conditions, which may be accelerated by the presence of oxygen.
-
Epimerization: Changes in the stereochemistry at chiral centers under certain pH and temperature conditions.
Q4: How does temperature affect the pH-dependent degradation of this compound?
Higher temperatures will generally accelerate the rate of degradation across all pH levels. This effect is typically more pronounced at the pH extremes where degradation is already more likely to occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over a short period. | Inappropriate pH of the solvent or buffer. | Verify the pH of your solution. For storage, adjust the pH to a neutral or slightly acidic range (pH 4-7) using a suitable buffer system (e.g., phosphate or citrate buffer). |
| Exposure to high temperatures. | Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Avoid repeated freeze-thaw cycles. | |
| Oxidation. | Prepare solutions with degassed solvents. For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Contamination of the sample or solvent. | Ensure the purity of the starting material and the quality of the solvents used. Prepare fresh solutions and re-analyze. | |
| Precipitation of this compound from solution. | Poor solubility at the current pH. | Determine the pKa of this compound to understand its ionization state at different pH values. Adjust the pH to a range where the ionized (and typically more soluble) form is predominant. The use of co-solvents may also be necessary. |
Quantitative Data Summary
The following table presents hypothetical data on the degradation of this compound after 30 days of storage at 25°C in different pH buffers. This data is illustrative and based on general trends observed for related alkaloids. Actual degradation rates should be determined experimentally.
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| 2.0 | 0.1 M HCl | 100 | 92 | 8% |
| 4.5 | 0.1 M Acetate Buffer | 100 | 98 | 2% |
| 7.0 | 0.1 M Phosphate Buffer | 100 | 97 | 3% |
| 9.0 | 0.1 M Borate Buffer | 100 | 85 | 15% |
| 12.0 | 0.1 M NaOH | 100 | 70 | 30% |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the stability of this compound in aqueous solutions at various pH values.
Materials:
-
This compound reference standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate buffer solutions (pH 4, 5, 6, 7, 8)
-
Borate buffer solution (pH 9)
-
HPLC grade water, methanol, and acetonitrile
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Preparation of Test Solutions: Dilute the stock solution with each of the buffer solutions and 0.1 M HCl and 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubation: Store aliquots of each test solution in tightly sealed, light-protected containers at a controlled temperature (e.g., 25°C and 40°C).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period, alongside a control sample protected from light.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for 48 hours.
Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products. The chromatographic method should be able to resolve the parent drug from all major degradation products.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Hypothetical degradation pathways for this compound under different pH conditions.
Technical Support Center: Tetrahydropalmatrubine Sample Storage & Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tetrahydropalmatrubine samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, airtight container, protected from light and moisture. The recommended storage temperature is -20°C. Under these conditions, the solid compound is expected to be stable for extended periods.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into small volumes in tightly sealed vials, and stored at -20°C. It is advisable to minimize freeze-thaw cycles. For optimal results, fresh solutions should be prepared on the day of use.
Q3: What solvents are recommended for dissolving and storing this compound?
This compound, a metabolite of Tetrahydropalmatine, is expected to have similar solubility properties. Tetrahydropalmatine is soluble in trichloromethane, benzene, ether, and hot ethanol.[1] For biological experiments, ethanol or DMSO are commonly used. When preparing aqueous solutions, the pH of the buffer can significantly impact stability.
Q4: Is this compound sensitive to light?
Yes, like many alkaloids, this compound is potentially photosensitive. All storage containers, both for solid and solution samples, should be made of amber glass or wrapped in aluminum foil to protect from light exposure.[2] Photostability studies are recommended to fully characterize the effects of light.
Q5: What are the common degradation pathways for this compound?
The primary degradation pathways for alkaloids similar to this compound include oxidation, hydrolysis (especially under acidic or basic conditions), and photodegradation.[2][3] Tetrahydropalmatine, a related compound, is known to have four monodesmethyl metabolites, one of which is this compound, suggesting that demethylation is a key metabolic and potentially degradative pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results | Sample degradation due to improper storage. | - Verify storage temperature. Ensure samples are stored at -20°C. - Check for exposure to light. Use amber vials or foil-wrapped tubes. - Minimize freeze-thaw cycles by aliquoting stock solutions. - Prepare fresh solutions for critical experiments. |
| Precipitate formation in a stored solution | Poor solubility at storage temperature or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Discoloration of the sample (solid or solution) | Oxidation or photodegradation. | - Discard the discolored sample. - For future storage, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. - Strictly adhere to light protection protocols. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | - Confirm the identity of the main peak by comparing with a fresh standard. - Perform a forced degradation study to identify potential degradation products. - Adjust storage conditions (e.g., lower temperature, inert atmosphere) to minimize degradation. |
Quantitative Stability Data
The following tables provide an overview of the expected stability of this compound based on data from structurally related alkaloids like Berberine under different storage conditions. These are intended as a general guide; specific stability testing for your exact formulation is recommended.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Container | Duration | Expected Purity |
| -20°C, in dark | Tightly sealed amber vial | 12 months | >98% |
| 4°C, in dark | Tightly sealed amber vial | 6 months | >95% |
| 25°C, in dark | Tightly sealed amber vial | 1 month | >90% |
| 25°C, exposed to light | Tightly sealed clear vial | 1 month | Significant degradation expected |
Table 2: Stability of this compound in Solution (0.1 mg/mL in 50% Ethanol)
| Storage Condition | Container | Duration | Expected Purity |
| -20°C, in dark | Tightly sealed amber vial | 3 months | >97% |
| 4°C, in dark | Tightly sealed amber vial | 1 month | >93% |
| 25°C, in dark | Tightly sealed amber vial | 7 days | >85% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 70°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the solid compound and the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Characterize major degradation products using LC-MS and/or NMR.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 3). - Flow Rate: 1.0 mL/min. - Detection: UV at 280 nm. - Injection Volume: 10 µL. - Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
References
Technical Support Center: Enhancing Tetrahydropalmatrubine Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery of Tetrahydropalmatrubine (THP) across the blood-brain barrier (BBB) using nanoparticle-based strategies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and evaluation of THP-loaded nanoparticles.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low Encapsulation Efficiency (%EE) of THP in PLGA Nanoparticles | 1. Poor solubility of THP in the chosen organic solvent. 2. Rapid diffusion of THP into the aqueous phase during nanoprecipitation. 3. Suboptimal drug-to-polymer ratio. | 1. Screen different organic solvents (e.g., acetone, acetonitrile, THF) to improve THP solubility. 2. Optimize the nanoprecipitation process by adjusting the stirring speed and the rate of organic phase addition to control particle formation and drug entrapment. 3. Experiment with different THP:PLGA ratios to find the optimal loading capacity. |
| Large and Polydisperse Nanoparticle Size | 1. Inappropriate polymer concentration. 2. Incorrect choice of organic solvent. 3. Inadequate stirring speed during formulation. 4. Aggregation of nanoparticles after synthesis. | 1. Adjust the concentration of PLGA in the organic phase; lower concentrations often lead to smaller particles[1]. 2. The choice of solvent affects the diffusion rate and subsequent particle size[1]. 3. Increase the stirring speed of the aqueous phase to ensure rapid and uniform mixing. 4. Use a suitable surfactant (e.g., Polysorbate 80, PVA) in the aqueous phase to prevent aggregation[2][3]. |
| Inconsistent Results in In Vitro BBB Permeability Assays | 1. Incomplete formation of a tight monolayer of endothelial cells in the Transwell model. 2. Low Transendothelial Electrical Resistance (TEER) values. 3. Cytotoxicity of the THP-nanoparticle formulation. | 1. Ensure proper seeding density of endothelial cells and allow sufficient time for monolayer formation. Co-culture with astrocytes can enhance barrier tightness[4][5]. 2. Monitor TEER values to confirm the integrity of the BBB model before starting the permeability assay[4][6]. 3. Perform a cell viability assay (e.g., MTT assay) to ensure that the observed permeability is not due to cell death. |
| Low Brain Uptake of Nanoparticles in In Vivo Studies | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 2. Insufficient BBB-crossing capabilities of the nanoparticle formulation. 3. Inaccurate quantification of brain tissue concentration. | 1. Surface modification of nanoparticles with PEG (PEGylation) or coating with red blood cell membranes can help evade the RES and prolong circulation time[7][8]. 2. Functionalize nanoparticles with ligands that target specific receptors on the BBB for receptor-mediated transcytosis. 3. Ensure complete homogenization of brain tissue and use a validated analytical method (e.g., HPLC, LC-MS/MS) for accurate quantification of THP. |
| Difficulty in Resuspending Lyophilized Nanoparticles | 1. Aggregation of nanoparticles during freeze-drying. 2. Inappropriate choice or concentration of cryoprotectant. | 1. Use a cryoprotectant (e.g., trehalose, sucrose) before lyophilization to prevent particle aggregation. 2. Optimize the concentration of the cryoprotectant. |
Frequently Asked Questions (FAQs)
1. What are the most promising nanoparticle-based strategies for enhancing THP delivery across the BBB?
The most promising strategies involve the use of biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), as well as lipid-based nanoparticles like liposomes and solid lipid nanoparticles (SLNs)[7][9][10]. A particularly innovative approach is the use of red blood cell membrane-camouflaged nanoparticles. This "biomimetic" strategy helps the nanoparticles evade the immune system, prolonging their circulation time and increasing the chances of crossing the BBB[7][8][11][12].
2. How does the physicochemical of nanoparticles influence their ability to cross the BBB?
The physicochemical properties of nanoparticles, including their size, shape, and surface charge, are critical for their ability to cross the BBB. Generally, smaller nanoparticles (ideally under 100 nm) show better brain penetration[10]. A positive surface charge can enhance interaction with the negatively charged surface of brain endothelial cells, but it may also lead to faster clearance from circulation[10]. Surface modification with specific ligands can facilitate receptor-mediated transcytosis, a key mechanism for active transport across the BBB[13].
3. What are the key steps in formulating THP-loaded PLGA nanoparticles?
A common method for preparing THP-loaded PLGA nanoparticles is nanoprecipitation (also known as the solvent displacement method)[1][2]. The general steps are:
-
Dissolve THP and PLGA in a water-miscible organic solvent.
-
Add this organic solution dropwise to an aqueous solution containing a surfactant, under constant stirring.
-
The organic solvent diffuses into the aqueous phase, leading to the precipitation of THP-loaded PLGA nanoparticles.
-
The nanoparticles are then collected by centrifugation and washed to remove excess surfactant and unencapsulated drug.
4. How can I assess the in vitro BBB permeability of my THP-nanoparticle formulation?
In vitro BBB permeability is typically assessed using a Transwell assay[4][5][6]. This involves creating a monolayer of brain capillary endothelial cells on a semi-permeable membrane in a Transwell insert. The THP-nanoparticle formulation is added to the upper chamber (apical side), and the amount of THP that crosses the cell monolayer into the lower chamber (basolateral side) is measured over time. The integrity of the cell monolayer is crucial and is monitored by measuring the Transendothelial Electrical Resistance (TEER)[4][6].
5. What are the standard procedures for in vivo evaluation of THP-nanoparticle brain delivery?
In vivo evaluation typically involves administering the THP-nanoparticle formulation to animal models (e.g., mice or rats) via intravenous injection[14][15]. At predetermined time points, the animals are euthanized, and the brains are harvested. The concentration of THP in the brain tissue is then quantified using analytical techniques like HPLC or LC-MS/MS. This data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the brain uptake efficiency[14].
Quantitative Data Summary
The following table summarizes key physicochemical properties of red blood cell membrane-camouflaged nanoparticles loaded with Tetrandrine (TET), a compound structurally similar to THP, which can serve as a reference for THP nanoparticle formulation.
| Parameter | Value | Reference |
| Particle Size (nm) | 164.1 ± 1.65 | [16] |
| Encapsulation Efficiency (%) | 84.1 ± 0.41 | [16] |
| Cumulative Drug Release (at 120 h) | 81.88% | [16] |
| Blood Half-life (h) | 19.38 | [16] |
Experimental Protocols
Protocol 1: Synthesis of Red Blood Cell Membrane-Camouflaged THP-Loaded PLGA Nanoparticles
This protocol is adapted from methods for preparing drug-loaded PLGA nanoparticles and coating them with red blood cell membranes[2][7][8][17].
Materials:
-
This compound (THP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) or Polysorbate 80
-
Deionized water
-
Fresh whole blood (from a suitable animal model)
-
Phosphate-buffered saline (PBS)
-
EDTA solution
Procedure:
-
Preparation of THP-loaded PLGA Nanoparticles (Nanoprecipitation): a. Dissolve a specific amount of PLGA and THP in acetone. b. Prepare an aqueous solution of PVA or Polysorbate 80. c. Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. d. Continue stirring for several hours to allow for the evaporation of acetone. e. Collect the nanoparticles by ultracentrifugation and wash them with deionized water to remove unencapsulated drug and surfactant.
-
Isolation of Red Blood Cell Membranes (RBCMs): a. Collect fresh whole blood in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood to separate the red blood cells (RBCs). c. Wash the RBCs multiple times with PBS. d. Induce hypotonic lysis of the RBCs by suspending them in a hypotonic buffer. e. Centrifuge to pellet the RBC membranes (ghosts) and wash repeatedly to remove hemoglobin.
-
Coating of PLGA Nanoparticles with RBCMs: a. Resuspend the THP-loaded PLGA nanoparticles and the isolated RBCMs in PBS. b. Mix the nanoparticle suspension with the RBCM suspension. c. Co-extrude the mixture through a polycarbonate membrane with a defined pore size (e.g., 200 nm) multiple times to facilitate the fusion of the RBCMs onto the surface of the nanoparticles. d. Purify the RBCM-coated nanoparticles by centrifugation to remove any free RBCMs.
Protocol 2: In Vitro BBB Permeability Assay
This protocol is based on the widely used Transwell model system[4][5][18][19].
Materials:
-
Brain capillary endothelial cells (e.g., bEnd.3 cell line)
-
Astrocyte cells (optional, for co-culture)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
TEER meter
-
THP-nanoparticle formulation
-
Lucifer yellow (as a marker for paracellular permeability)
Procedure:
-
Cell Seeding and Monolayer Formation: a. Coat the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen). b. Seed the brain capillary endothelial cells onto the apical side of the inserts. c. If using a co-culture model, seed astrocytes on the basolateral side of the well. d. Culture the cells until a confluent monolayer is formed, typically for 3-5 days.
-
Barrier Integrity Assessment: a. Measure the TEER values of the cell monolayer daily. The barrier is considered intact when TEER values plateau at a high level. b. Optionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Permeability Study: a. Replace the medium in both the apical and basolateral chambers with a fresh assay buffer. b. Add the THP-nanoparticle formulation to the apical chamber. c. At specified time intervals, collect samples from the basolateral chamber. d. Analyze the concentration of THP in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.
Protocol 3: In Vivo Brain Biodistribution Study
This protocol outlines a typical in vivo biodistribution study in a rodent model[14][15][20][21].
Materials:
-
Animal models (e.g., male Wistar rats or C57BL/6 mice)
-
THP-nanoparticle formulation
-
Saline solution (for control group)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Tissue homogenizer
-
Analytical equipment for THP quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize the animals to the laboratory conditions for at least one week. b. Divide the animals into experimental and control groups.
-
Administration of Nanoparticles: a. Administer the THP-nanoparticle formulation to the experimental group via intravenous (tail vein) injection. b. Administer saline or a formulation with free THP to the control groups.
-
Tissue Collection: a. At predetermined time points after injection, anesthetize the animals. b. Perform cardiac perfusion with saline to remove blood from the brain vasculature. c. Excise the brain and other organs of interest (e.g., liver, spleen, kidneys, lungs).
-
Sample Preparation and Analysis: a. Weigh the harvested tissues. b. Homogenize the brain tissue in a suitable buffer. c. Extract THP from the tissue homogenate using an appropriate solvent extraction method. d. Quantify the concentration of THP in the extracts using a validated analytical method.
-
Data Analysis: a. Calculate the concentration of THP per gram of tissue (ng/g). b. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for developing and evaluating THP-loaded nanoparticles.
References
- 1. Tuning the size of poly(lactic-co-glycolic acid) (PLGA) nanoparticles fabricated by nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. pnas.org [pnas.org]
- 8. Cell Membrane-Camouflaged Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Membrane-Coated Nanoparticles for Targeted Drug Delivery to the Brain for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From blood to brain: blood cell-based biomimetic drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study on preparation, characterization and multidrug resistance reversal of red blood cell membrane-camouflaged tetrandrine-loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythrocyte membrane-camouflaged polymeric nanoparticles as a biomimetic delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Analysis of Tetrahydropalmatrubine and Tetrahydropalmatine: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of Tetrahydropalmatrubine and its parent compound, Tetrahydropalmatine. While research on Tetrahydropalmatine is extensive, recent findings have begun to shed light on the distinct biological activities of its metabolite, this compound, suggesting it is more than just an inactive byproduct. This comparison synthesizes available data on their mechanisms of action, and efficacy in preclinical models of pain, inflammation, and neurological disorders.
At a Glance: Key Differences and Similarities
| Feature | Tetrahydropalmatine (l-THP) | This compound |
| Primary Source | Found in Corydalis and Stephania species | Metabolite of Tetrahydropalmatine |
| Primary Mechanism | Dopamine D1, D2, and D3 receptor antagonist | Targets FOS-like antigen 2 (Fosl2) |
| Analgesic Activity | Established | Limited data available |
| Anti-inflammatory Activity | Demonstrated | Demonstrated |
| Neuroprotective Effects | Established | Limited data available |
Efficacy Comparison: A Data-Driven Overview
Quantitative data directly comparing the efficacy of this compound and Tetrahydropalmatine is limited. However, by examining their individual pharmacological profiles, we can infer their relative potencies and therapeutic potential.
Receptor Binding Affinity
Tetrahydropalmatine is well-characterized as a dopamine receptor antagonist. In contrast, specific receptor binding affinities for this compound are not yet widely reported.
| Compound | Receptor Target | Kᵢ (nM) | IC₅₀ |
| l-Tetrahydropalmatine | Dopamine D1 | ~124[1] | 166 nM[1] |
| Dopamine D2 | ~388[1] | 1.4 µM[1] | |
| Dopamine D3 | 1.4 µM[1] | ~3.3 µM[1] | |
| This compound | Dopamine D1 | Data not available | Data not available |
| Dopamine D2 | Data not available | Data not available | |
| Dopamine D3 | Data not available | Data not available |
Kᵢ (Inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of ligand affinity and inhibitory potency, respectively. Lower values indicate higher affinity/potency.
Analgesic Efficacy
L-Tetrahydropalmatine has demonstrated significant analgesic effects in various preclinical pain models. While direct comparative studies are lacking, the analgesic potential of this compound is an area of active investigation.
| Experimental Model | Compound | Dosage | Analgesic Effect |
| Formalin Test (Mice) | l-Tetrahydropalmatine | 2.5-10 mg/kg | Dose-dependent inhibition of both early and late phase licking time.[2] |
| Neuropathic Pain (PSNL Mice) | l-Tetrahydropalmatine | 5 and 10 mg/kg (i.p.) | Significantly increased mechanical threshold by 134.4% and 174.8%, and prolonged thermal latency by 49.4% and 69.2%, respectively.[3] |
Anti-inflammatory Efficacy
Both compounds have shown anti-inflammatory properties, albeit through potentially different mechanisms.
| Experimental Model | Compound | Dosage/Concentration | Anti-inflammatory Effect |
| Carrageenan-induced Paw Edema (Rats) | l-Tetrahydropalmatine | 10 mg/kg | Significantly alleviated inflammatory pain behaviors.[4] |
| LPS-stimulated RAW264.7 Macrophages | This compound | Not specified | Inhibited inflammation and transcription of AP-1 via targeting Fosl2. |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of Tetrahydropalmatine and this compound are central to their differing pharmacological profiles.
Tetrahydropalmatine: A Multi-Target Dopamine Antagonist
L-Tetrahydropalmatine primarily exerts its effects by blocking dopamine receptors, which are crucial in modulating pain perception, mood, and motivation.[1] Its antagonism of D1, D2, and D3 receptors contributes to its analgesic and sedative properties. Additionally, l-THP interacts with adrenergic and serotonin receptors, further broadening its pharmacological effects.
This compound: Targeting the Fosl2 Pathway
Recent research has identified a novel mechanism for this compound, highlighting its role in targeting FOS-like antigen 2 (Fosl2). In a model of rheumatoid arthritis, this compound was found to inhibit inflammation by promoting the nuclear translocation of Fosl2 and its interaction with c-Jun, thereby inhibiting the transcription of AP-1, a key regulator of inflammatory responses.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the replication and further investigation of these compounds.
In Vivo Analgesia Model: Formalin Test in Mice
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
-
Animal Preparation: Acclimatize male ICR mice (20-25 g) to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer l-Tetrahydropalmatine (2.5, 5, or 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in an observation chamber. Record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[5][6]
-
Data Analysis: Compare the licking time between the drug-treated and vehicle-treated groups.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
-
Animal Preparation: Use male Wistar rats (180-220 g). Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer the test compound (e.g., l-Tetrahydropalmatine 10 mg/kg) or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][7]
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
In Vivo Neurological Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is used to study the neuroprotective effects of compounds against ischemic stroke.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300 g).
-
Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[9][10]
-
Drug Administration: Administer l-Tetrahydropalmatine or vehicle at various time points before or after MCAO.
-
Reperfusion: After a set period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Assessment of Infarct Volume: After 24 hours of reperfusion, sacrifice the animals and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[10]
-
Data Analysis: Quantify the infarct volume as a percentage of the total brain volume.
In Vitro Assay: Dopamine Receptor Binding
This assay determines the affinity of a compound for dopamine receptors.
-
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the dopamine receptor subtype of interest (e.g., D1, D2, or D3).
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors) and varying concentrations of the test compound (e.g., l-Tetrahydropalmatine).[11]
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. From the IC₅₀, the Kᵢ value can be calculated.
Conclusion and Future Directions
Tetrahydropalmatine is a well-established dopamine receptor antagonist with proven analgesic, anti-inflammatory, and neuroprotective properties. Its metabolite, this compound, is emerging as a bioactive compound in its own right, with a distinct anti-inflammatory mechanism involving the Fosl2 signaling pathway.
The current body of evidence suggests that while l-THP offers a broad spectrum of activity through its multi-target receptor antagonism, this compound may provide a more targeted anti-inflammatory effect. This opens up new avenues for drug development, where the specific properties of this compound could be harnessed for inflammatory conditions with potentially fewer of the sedative side effects associated with the broader dopamine receptor antagonism of its parent compound.
Further research is critically needed to:
-
Conduct direct, head-to-head comparative studies of the efficacy of Tetrahydropalmatine and this compound in various preclinical models.
-
Elucidate the full receptor binding profile of this compound to understand its on- and off-target effects.
-
Investigate the pharmacokinetic and pharmacodynamic relationship between Tetrahydropalmatine and this compound to understand how metabolism influences the overall therapeutic effect.
By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of these related but distinct natural compounds.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
Comparative Analysis of Tetrahydropalmatrubine and Other Dopamine Antagonists
This guide offers a detailed comparison of Tetrahydropalmatrubine (THP) with other prominent dopamine antagonists, presenting experimental data, methodologies, and pathway diagrams to support researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (THP), specifically its levo-isomer (l-THP), is a naturally occurring alkaloid that functions as an antagonist at dopamine D1, D2, and D3 receptors.[1][2][3] Unlike many traditional dopamine antagonists, l-THP exhibits a mixed receptor profile, which may offer a unique therapeutic window, particularly in the context of substance use disorders.[2][3] Its distinct pharmacological properties warrant a comparative analysis against established dopamine antagonists to highlight its potential and guide future research.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of l-Tetrahydropalmatine and other selected dopamine antagonists for the five dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| l-Tetrahydropalmatine | 385[4] | 985[4] | Low Affinity[2] | - | - |
| Haloperidol | 1.1[5] | 1.1[5] | 13[5] | - | - |
| Clozapine | - | - | - | - | - |
| Olanzapine | - | - | - | - | - |
| Risperidone | - | - | - | - | - |
| Aripiprazole | - | - | - | - | - |
Experimental Protocols
The binding affinities presented above are typically determined through standardized in vitro assays.
Receptor Binding Assay
Objective: To determine the affinity of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell lines engineered to express a high density of a specific dopamine receptor subtype (e.g., D1, D2) are cultured. The cells are harvested, and the cell membranes are isolated via differential centrifugation.
-
Competitive Binding: The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [³H]SCH23390 for D1 receptors). A range of concentrations of the unlabeled test compound (e.g., l-THP) is added to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: A generalized workflow for a competitive radioligand binding assay.
Signaling Pathways of Dopamine Receptors
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families typically couple to different G proteins and initiate distinct downstream signaling cascades.
-
D1-like receptors primarily couple to Gαs/olf, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors typically couple to Gαi/o, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling on cAMP production.
References
- 1. researchgate.net [researchgate.net]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Tetrahydropalmatrubine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydropalmatrubine (THP), also known as Levo-tetrahydropalmatine (l-THP), with established dopamine receptor antagonists, Haloperidol and Chlorpromazine. The focus is on in vitro experimental data to validate THP's mechanism of action as a dopamine receptor antagonist. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Analysis of In Vitro Receptor Binding Affinity
This compound's primary mechanism of action involves the antagonism of dopamine receptors. To contextualize its potency and selectivity, this section compares its binding affinity (Ki) for dopamine D1 and D2 receptors with that of two well-characterized antipsychotics, Haloperidol and Chlorpromazine. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Other Notable Receptor Interactions (Ki in nM) |
| This compound (THP) | 124 | 388 | D3 (1420), 5-HT1A (340), α1-adrenergic (antagonist), GABAA (positive allosteric modulator) |
| Haloperidol | 27 | 0.55 - 1.55 | D3 (4.6), D4 (10), 5-HT2A (120), α1-adrenergic |
| Chlorpromazine | 73 | 0.55 - 7.24 | D3 (1.2), D4 (9.7), 5-HT2A, H1, α1, M1/M2 |
Data Interpretation: The presented data indicates that this compound is an antagonist of both D1 and D2 dopamine receptors. Notably, it exhibits a relatively balanced affinity for both D1 and D2 receptors, with a slightly higher affinity for the D1 subtype. In comparison, Haloperidol demonstrates a much stronger affinity for the D2 receptor over the D1 receptor. Chlorpromazine also shows a high affinity for the D2 receptor. It is important to note that all three compounds interact with other neurotransmitter receptors, which contributes to their overall pharmacological profiles.
Experimental Protocols for In Vitro Validation
To validate the mechanism of action of this compound as a dopamine receptor antagonist, a series of in vitro assays are typically employed. These assays quantify the binding of the compound to the receptor and its functional effect on downstream signaling pathways.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of this compound for dopamine D1 and D2 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).
-
Test compounds: this compound, Haloperidol, Chlorpromazine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the receptor of interest and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (for Gi-coupled D2 Receptors)
Dopamine D2 receptors are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.
Objective: To determine the functional antagonist potency of this compound at the D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound, Haloperidol, Chlorpromazine.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specific duration.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) and forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. The IC50 value, representing the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP level, is determined.
β-Arrestin Recruitment Assay
Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the dopamine receptors recruit β-arrestin proteins, which is involved in receptor desensitization and internalization. This assay measures the ability of an antagonist to block agonist-induced β-arrestin recruitment.
Objective: To assess the effect of this compound on agonist-induced β-arrestin recruitment to dopamine receptors.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., Tango™, PathHunter®, or BRET-based systems). These cells co-express the dopamine receptor and a β-arrestin fusion protein.
-
Dopamine (agonist).
-
Test compounds: this compound, Haloperidol, Chlorpromazine.
-
Assay-specific reagents and substrate.
-
384-well plates.
-
Luminescence or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.
-
Compound Addition: Add varying concentrations of the antagonist (e.g., this compound) to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) to induce β-arrestin recruitment.
-
Incubation: Incubate the plate for the time specified by the assay manufacturer (can range from minutes to hours).
-
Detection: Add the detection reagent/substrate and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the antagonist concentration to determine the IC50 value for the inhibition of β-arrestin recruitment.
Visualizing the Mechanism of Action
To further elucidate the mechanism of action of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Assessing Potential Off-Target Effects of Tetrahydropalmatrubine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential off-target effects of Tetrahydropalmatrubine, a compound of interest for various therapeutic applications. Due to the limited availability of public data on this compound itself, this guide utilizes data from its closely related and well-studied parent compound, levo-tetrahydropalmatine (l-THP), as a primary reference. To provide a meaningful context for its off-target profile, l-THP is compared against risperidone, a well-characterized atypical antipsychotic with a known off-target binding profile.
The following sections present a detailed comparison of the receptor binding profiles of l-THP and risperidone, outline the experimental methodologies for key assays, and provide visual representations of relevant signaling pathways and experimental workflows. A significant data gap exists in the public domain regarding the direct kinase profiling of l-THP and this compound; this limitation should be considered when evaluating the overall off-target risk.
Comparative Analysis of Receptor Binding Profiles
The primary mechanism of action for levo-tetrahydropalmatine (l-THP) involves the antagonism of dopamine receptors. However, comprehensive screening reveals a broader spectrum of activity across various neurotransmitter systems.[1][2] Risperidone also primarily acts on dopamine and serotonin receptors but is known to interact with several other receptor types, contributing to both its therapeutic efficacy and side-effect profile.[3][4][5]
The following table summarizes the in vitro binding affinities (Ki, in nM) of l-THP and risperidone for a range of receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Levo-Tetrahydropalmatine (l-THP) Ki (nM) | Risperidone Ki (nM) | Primary Effect of Off-Target Interaction |
| Dopamine Receptors | |||
| Dopamine D1 | 124[1] | 240[3] | Potential for motor side effects, cognitive impairment |
| Dopamine D2 | 388[1] | 3.13[5] | (Primary Target) Antipsychotic effects, risk of extrapyramidal symptoms |
| Dopamine D3 | 1420[1] | ~7.3 | Modulation of mood and cognition |
| Dopamine D4 | - | 7.3[3] | Unclear clinical significance |
| Serotonin Receptors | |||
| 5-HT1A | >50% inhibition at 10µM[2] | 420[3] | Anxiolytic and antidepressant effects |
| 5-HT1D | >50% inhibition at 10µM[2] | - | Antimigraine effects |
| 5-HT2A | - | 0.16[5] | (Primary Target for Risperidone) Antipsychotic effects, improved sleep |
| 5-HT2C | - | 50[3] | Anxiolytic effects, appetite suppression |
| 5-HT4 | >50% inhibition at 10µM[2] | - | Pro-cognitive and antidepressant effects |
| 5-HT7 | >50% inhibition at 10µM[2] | - | Regulation of circadian rhythm and mood |
| Adrenergic Receptors | |||
| Alpha-1A | >50% inhibition at 10µM[2] | 5[3] | Orthostatic hypotension, dizziness |
| Alpha-2A | >50% inhibition at 10µM[2] | 16[3] | Sedation, potential for blood pressure changes |
| Histamine Receptors | |||
| H1 | - | 20[3] | Sedation, weight gain |
| Muscarinic Receptors | |||
| M1 | No significant binding[2] | >10,000[3] | Low risk of anticholinergic side effects (dry mouth, blurred vision) |
Note: A value of ">50% inhibition at 10µM" indicates significant binding activity, although a precise Ki value was not provided in the cited source.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies:
Radioligand Receptor Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound or risperidone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Kinase Inhibition Assays
Objective: To assess the inhibitory activity of a compound against a panel of protein kinases.
Methodology:
-
Assay Setup: A purified, active kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP (the phosphate donor) in a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using phosphorylation-specific antibodies labeled with fluorescent probes.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of off-target effects.
Caption: Dopamine D2 Receptor Signaling Pathway and Point of Antagonism.
Caption: Workflow for Comprehensive Off-Target Effect Assessment.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Cross-Reactivity of Tetrahydropalmatrubine in Immunoassay Screenings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immunoassay Cross-Reactivity
Tetrahydropalmatrubine is a metabolite of Tetrahydropalmatine, an isoquinoline alkaloid found in several medicinal plants. As the use of herbal remedies and natural products continues to grow, understanding the potential for their metabolites to interfere with standard drug screening panels is of increasing importance.
Structural Comparison of this compound and Common Immunoassay Targets
The potential for a compound to cross-react with an immunoassay is largely dependent on its structural similarity to the target analyte the assay is designed to detect. Below is a table comparing the key structural features of this compound with those of the primary targets of common drugs-of-abuse immunoassays.
| Immunoassay Target | Key Structural Features of Target | Structural Features of this compound | Inferred Potential for Cross-Reactivity |
| Morphine (Opiates) | Pentacyclic structure with a T-shaped conformation, containing a phenyl ring, a piperidine ring, and a dihydrofuran ring. | Tetracyclic isoquinoline alkaloid structure. Contains aromatic rings and a nitrogen-containing heterocyclic ring. | Low to Moderate. While both are alkaloids and possess complex ring structures, the overall topology is significantly different. However, the presence of aporphine alkaloids (structurally related to isoquinolines) in some traditional remedies has been anecdotally linked to opiate immunoassay interference. This potential should be experimentally verified. |
| d-Amphetamine | A simple phenethylamine structure with a primary amine group. | A complex, rigid tetracyclic structure with a tertiary amine integrated into the ring system. | Very Low. The structural dissimilarity is significant. The simple, flexible structure of amphetamine is unlikely to be mimicked by the complex and rigid structure of this compound. |
| Nordiazepam (Benzodiazepines) | A fused diazepine and benzene ring system with a pendant phenyl group. | A tetracyclic isoquinoline structure. | Very Low. There are no significant structural resemblances between the benzodiazepine core structure and this compound. |
| Phencyclidine (PCP) | A piperidine ring attached to a phenyl ring and a cyclohexane ring. | A tetracyclic isoquinoline structure. | Low. Although both contain a piperidine-like ring and aromatic systems, the overall three-dimensional arrangement and connectivity are substantially different. |
| Desipramine (Tricyclic Antidepressants - TCAs) | A tricyclic dibenzazepine ring system with a propyl side chain terminating in a secondary amine. | A tetracyclic isoquinoline structure with a tertiary amine as part of the ring system. | Low to Moderate. The multi-ring, non-planar structures of both TCAs and this compound could present epitopes that are recognized by the same antibody. The potential for cross-reactivity with TCA immunoassays is considered higher than for other assays but requires experimental confirmation. |
Disclaimer: The inferred potential for cross-reactivity is based solely on structural comparisons and does not represent experimental evidence.
Experimental Protocol for Assessing Immunoassay Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following is a generalized protocol for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening immunoassays.
Objective: To determine the concentration of this compound that produces a positive result in a specific drug of abuse immunoassay.
Materials:
-
Drug of abuse immunoassay kit (e.g., for opiates, TCAs)
-
Certified drug-free urine
-
This compound standard of known purity
-
Calibrators and controls provided with the immunoassay kit
-
Microplate reader
-
Precision pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and then dilute it in drug-free urine to create a series of working solutions at various concentrations.
-
Assay Performance: Perform the immunoassay according to the manufacturer's instructions.
-
Standard Curve Generation: Run the calibrators provided with the kit to generate a standard curve. This curve plots the assay signal (e.g., absorbance) against the known concentration of the target analyte.
-
Testing of this compound Samples: Analyze the prepared this compound working solutions in the same manner as the calibrators.
-
Determination of Cross-Reactivity: Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff calibrator.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of this compound Producing the Same Signal) x 100%
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Inferred structural similarity relationships.
Conclusion
At present, there is no direct evidence to suggest that this compound will cross-react with common drugs-of-abuse immunoassay screens. However, based on a comparative analysis of chemical structures, a low to moderate potential for cross-reactivity with opiate and tricyclic antidepressant immunoassays is hypothesized. The structural dissimilarity to amphetamines, benzodiazepines, and PCP suggests that interference with these assays is highly unlikely.
It is imperative for researchers and clinicians to be aware of the limitations of immunoassay screening and the potential for cross-reactivity from novel psychoactive substances, herbal remedies, and their metabolites. Any unexpected positive screening result should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), especially when the individual reports the use of supplements or herbal products. Further experimental studies are warranted to definitively characterize the cross-reactivity profile of this compound.
A Head-to-Head Comparison of Levo-tetrahydropalmatine and its Active Metabolite, L-isocorypalmine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of l-THP and l-ICP for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) |
| Levo-tetrahydropalmatine (l-THP) | ~150 | >1000 | >1000 | >1000 | ~300 |
| L-isocorypalmine (l-ICP) | 5.1-6.2 | 41.8 | 37.3 | 77.4 | 9.5 |
Data sourced from a study by Xu et al. (2013)[1][2]
Key Findings from Experimental Data
The experimental data reveals a significant difference in the dopamine receptor binding profiles of Levo-tetrahydropalmatine and its metabolite, L-isocorypalmine.
-
L-isocorypalmine (l-ICP) demonstrates a much higher affinity and broader spectrum of activity across all dopamine receptor subtypes compared to its parent compound, l-THP.[1][2]
-
l-ICP acts as a high-affinity partial agonist at D1 and D5 receptors and a moderate-affinity antagonist at D2, D3, and D4 receptors.[1][2]
-
Levo-tetrahydropalmatine (l-THP) , in this specific study, showed significant binding affinity only for D1 and D5 receptors, with considerably lower affinity than l-ICP.[1][2] It is important to note that other studies have reported l-THP as an antagonist at D1, D2, and D3 receptors, suggesting that experimental conditions can influence the observed affinities.[3][4]
These findings suggest that the pharmacological effects of l-THP in vivo may be significantly mediated by its active metabolites, such as l-ICP. The higher affinity and broader receptor engagement of l-ICP could contribute substantially to the therapeutic actions attributed to l-THP, including its potential in treating addiction.[1][2][5]
Experimental Protocols
The binding affinities presented in this guide were determined using standard in vitro radioligand binding assays. Below is a generalized methodology for such experiments.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds (Levo-tetrahydropalmatine and L-isocorypalmine) for specific dopamine receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5).
-
A specific radioligand for each receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
Test compounds (l-THP and l-ICP) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: The cell membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Dopaminergic Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Simplified dopamine signaling pathway and points of intervention.
Caption: Workflow for a radioligand binding assay.
References
- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Levo-tetrahydropalmatine and its metabolites for management of chronic pain and opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UPLC-MS/MS Method for Tetrahydropalmatrubine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Tetrahydropalmatrubine with other analytical techniques. This compound is a metabolite of Tetrahydropalmatine (THP), an active alkaloid with demonstrated analgesic effects and potential applications in the treatment of drug addiction.[1] Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic, metabolic, and toxicological studies.
Performance Comparison: UPLC-MS/MS vs. Alternative Methods
The UPLC-MS/MS methodology stands out for its superior sensitivity, specificity, and high-throughput capabilities in the analysis of this compound and its parent compound, l-THP, in biological matrices. While alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE) exist for the analysis of related alkaloids, they often lack the sensitivity and selectivity required for bioanalytical studies at therapeutic concentrations.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the analysis of l-Tetrahydropalmatine (l-THP) and its metabolites, which serves as a benchmark for this compound analysis. Data for this compound is limited in publicly available literature; therefore, data for the closely related parent compound is presented.
| Parameter | UPLC-MS/MS Method 1[2] | UPLC-MS/MS Method 2 | HPLC-UV Method |
| Analyte(s) | l-THP, l-ICP, l-CD | l-THP and its desmethyl metabolites | DL-THP |
| Matrix | Rat Plasma | Rat Urine | Corydalis yanhusuo extract |
| Linearity Range (ng/mL) | 4.00–2,500 (l-THP) | 1-1000 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.00 (l-THP) | 1 | Not Specified |
| Precision (% RSD) | < 15% | < 8.97% | Not Specified |
| Accuracy (% RE) | < 15% | -8.74% to 8.65% | Not Specified |
| Recovery (%) | 88.9 - 95.8 (l-THP) | > 70% | 62% (spiked) |
| Matrix Effect (%) | 99.3–104.6 (l-THP) | Not Significant | Not Applicable |
l-ICP: l-isocorypalmine, l-CD: l-corydalmine, DL-THP: DL-tetrahydropalmatine
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the UPLC-MS/MS method and a brief overview of alternative techniques.
UPLC-MS/MS Method for l-THP and its Metabolites in Rat Plasma[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of internal standard (IS, Diazepam) and 10 µL of acetonitrile. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and isopropanol (1:1, v/v) and rotate for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 µL of acetonitrile and water (1:1, v/v).
-
Inject a 10 µL aliquot into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Bonshell ASB C18 column (2.1 mm × 100 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and formic acid in water.
-
Flow Rate: 0.2 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.
Alternative Analytical Methods
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the analysis of higher concentration samples, such as in herbal extracts.[3][4] It typically involves a reversed-phase C18 column and a mobile phase of acetonitrile and buffer, with detection at a wavelength around 280 nm.[3] However, its sensitivity is generally insufficient for pharmacokinetic studies in biological fluids.
-
Thin-Layer Chromatography (TLC): TLC is a qualitative or semi-quantitative technique that can be used for the initial screening of alkaloids in plant extracts.[5] It is a cost-effective and simple method but lacks the resolution and sensitivity of chromatographic techniques.[6]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is suitable for the analysis of charged molecules like alkaloids.[2][7][8][9] It can be a powerful tool, especially for chiral separations, but may require more complex method development compared to HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the UPLC-MS/MS method validation and a comparison of analytical techniques.
Caption: Experimental workflow for UPLC-MS/MS method validation.
Caption: Comparison of analytical methods for this compound.
References
- 1. Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of alkaloids in single plant cells by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoresis for the analysis of tropane alkaloids: pharmaceutical and phytochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Tetrahydropalmatrubine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), also known as Levo-tetrahydropalmatine (l-THP), is a prominent isoquinoline alkaloid derived from the Corydalis plant. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent neuroprotective effects.[1][2] These effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties, as well as its ability to modulate various signaling pathways and neurotransmitter systems.[3][4] As the research landscape for neuroprotective agents expands, a critical evaluation of THP in relation to its structural analogs is essential for guiding future drug discovery and development efforts.
This guide provides a comprehensive comparison of the neuroprotective effects of this compound and its key analogs, including corydaline and l-isocorypalmine. The information presented is based on available preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid researchers in their ongoing investigations.
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head comparative studies on the neuroprotective effects of this compound and its analogs are limited, this section synthesizes available data from various preclinical models to offer an objective comparison. The following tables summarize the quantitative findings from in vitro and in vivo studies.
In Vitro Neuroprotective Effects
| Compound | Model | Concentration(s) | Key Findings | Reference(s) |
| This compound (l-THP) | Hydrogen Peroxide (H₂O₂)-induced injury in HT22 cells | Not specified | Reversed H₂O₂-induced cell death | [5] |
| Corydaline | Glutamate-induced neurotoxicity in HT22 cells | 6.25 µM, 12.5 µM | Increased cell viability to ~84.3% in SH-SY5Y cells treated with 100 mM glutamate. Inhibited glutamate-induced ROS and intracellular Ca²⁺ accumulation. | [6] |
| Corydaline | MPTP-induced cell damage in primary neurons and SH-SY5Y cells | ≤ 20 µg/mL | Alleviated MPTP-induced cell damage. | [7] |
| l-Isocorypalmine (l-ICP) | Not directly assessed for neuroprotection in vitro | 10 mg/kg (in vivo) | Shorter duration of locomotor inhibition compared to l-THP, suggesting potentially less sedation. | [8] |
| Dehydrocorydaline (DHC) | 4-aminopyridine (4-AP)-evoked glutamate release in rat cortical synaptosomes | 5-50 µM | Inhibited glutamate release, suggesting a neuroprotective mechanism against excitotoxicity. | [9] |
In Vivo Neuroprotective Effects
| Compound | Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound (l-THP) | Middle Cerebral Artery Occlusion (MCAO) in rats | 12.5, 25, and 50 mg/kg | Improved neurological outcomes, reduced infarct volume and cerebral edema. | [10] |
| Corydaline | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease in mice | Not specified | Improved motor coordination and increased tyrosine hydroxylase (Th) levels in the striatum and midbrain. | [7] |
| l-Isocorypalmine (l-ICP) | Cocaine-induced locomotor hyperactivity and sensitization in mice | 1, 3, 10 mg/kg (i.p.) | Reduced cocaine-induced locomotor hyperactivity and sensitization. | [8] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound and its analogs.
In Vitro Models
Glutamate-Induced Neurotoxicity in HT22 and SH-SY5Y Cells
-
Cell Culture: Mouse hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Cells are exposed to a high concentration of glutamate (e.g., 5 mM for HT22, 100 mM for SH-SY5Y) to induce oxidative stress-mediated cell death.
-
Treatment: Cells are co-treated with varying concentrations of the test compound (e.g., corydaline) and glutamate.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Intracellular Calcium Imaging: Changes in intracellular calcium concentration are monitored using calcium-sensitive fluorescent dyes.[6]
-
Hydrogen Peroxide (H₂O₂)-Induced Injury in HT22 Cells
-
Cell Culture: HT22 cells are cultured as described above.
-
Induction of Oxidative Stress: Cells are treated with H₂O₂ to induce oxidative damage and cell death.
-
Treatment: The neuroprotective agent is added to the cell culture in the presence of H₂O₂.
-
Assessment of Neuroprotection: Cell viability is typically assessed using methods like the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[5]
In Vivo Models
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are commonly used.
-
Surgical Procedure: The middle cerebral artery is temporarily occluded, typically for 90 minutes, followed by reperfusion to mimic ischemic stroke.
-
Treatment: The test compound (e.g., l-THP) is administered intraperitoneally at various doses before the ischemic insult.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and neurological function.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarcted area.
-
Cerebral Edema Assessment: The extent of brain swelling is measured.[10]
-
MPTP Model of Parkinson's Disease
-
Animal Model: Mice are often used for this model.
-
Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce the degeneration of dopaminergic neurons, mimicking Parkinson's disease.
-
Treatment: The test compound (e.g., corydaline) is administered to the animals.
-
Assessment of Neuroprotection:
-
Behavioral Testing: Motor coordination and function are evaluated using tests like the pole test and traction test.
-
Immunohistochemistry: The density of tyrosine hydroxylase (Th)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum is quantified.[7]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its analogs are mediated through the modulation of several key signaling pathways.
Caption: Overview of the primary neuroprotective mechanisms of this compound and its analogs.
A critical mechanism underlying the neuroprotective effects of these compounds is the inhibition of apoptosis, or programmed cell death.
Caption: Simplified diagram of the anti-apoptotic pathway modulated by this compound.
Glutamate excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Corydaline and Dehydrocorydaline have been shown to interfere with this process.
Caption: Mechanism of action of Corydaline and Dehydrocorydaline in mitigating glutamate excitotoxicity.
Conclusion and Future Directions
This compound and its analogs, corydaline, l-isocorypalmine, and dehydrocorydaline, represent a promising class of compounds with significant neuroprotective potential. While l-THP has been the most extensively studied, emerging evidence suggests that its analogs also possess robust neuroprotective properties, often acting through complementary or distinct mechanisms.
The available data, although not from direct comparative studies, indicate that corydaline shows strong antioxidant and anti-excitotoxic effects, while l-isocorypalmine may offer a better side-effect profile with regards to sedation. Dehydrocorydaline's ability to inhibit glutamate release presents another valuable therapeutic avenue.
Future research should prioritize direct, side-by-side comparisons of these compounds in standardized in vitro and in vivo models of neurodegeneration. Such studies are crucial for elucidating the structure-activity relationships that govern their neuroprotective efficacy and for identifying the most promising candidates for further clinical development. A deeper understanding of their respective pharmacokinetic and pharmacodynamic profiles will also be essential for translating these promising preclinical findings into effective therapies for a range of debilitating neurological disorders.
References
- 1. Neuroprotective Effect of Corydalis ternata Extract and Its Phytochemical Quantitative Analysis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. :: International Journal of Oral Biology :: [kijob.or.kr]
- 7. Corydaline alleviates Parkinson's disease by regulating autophagy and GSK-3β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Tetrahydropalmatrubine's Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validated therapeutic targets of Tetrahydropalmatrubine (THP), specifically its active levorotatory enantiomer, levo-tetrahydropalmatine (l-THP), against a classical alternative. The focus is on its well-documented activity as a dopamine receptor antagonist, a key mechanism for its potential therapeutic applications in addiction and psychosis.
Primary Therapeutic Target: Dopamine Receptors
In vivo research has consistently demonstrated that l-THP's primary mechanism of action involves the antagonism of dopamine receptors. It displays a multi-target profile, binding to D1, D2, and D3 receptors. This profile distinguishes it from more selective agents and underlies its therapeutic effects observed in various animal models.
Signaling Pathway of l-THP at Dopamine D2 Receptors
The following diagram illustrates the antagonistic action of l-THP on the dopamine D2 receptor signaling pathway. As an antagonist, l-THP blocks the receptor, preventing the inhibitory effects of dopamine on adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels, which is contrary to the effect of a D2 receptor agonist.
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydropalmatrubine: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Tetrahydropalmatrubine, a compound of interest in various research fields. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment must be conducted. This compound, like its analogue Tetrahydropalmatine, is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To avoid skin contact which can lead to irritation.[1] |
| Body Protection | A chemical-resistant lab coat or apron. | To protect against accidental spills and splashes. |
| Respiratory Protection | A respirator with an appropriate organic vapor cartridge. | Recommended when handling the powder outside of a fume hood to prevent respiratory tract irritation.[1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Direct disposal into sanitary sewers or as regular trash is strictly prohibited for hazardous chemicals.[3][4][5]
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[6]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[3]
Step 2: Waste Container Management
All waste containers must be managed in accordance with hazardous waste regulations.[3][6]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Container Condition: Use containers that are in good condition and compatible with the chemical.[6] The original container is often a suitable choice.[3][6]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
-
Storage: Store waste containers in a designated satellite accumulation area that is inspected weekly for leaks.[6] Ensure secondary containment is used to prevent spills from reaching drains.[5]
Step 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal as non-hazardous waste.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol, followed by water).[7]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with your liquid this compound waste.[3]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.[5]
Step 4: Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to transport hazardous waste off-site yourself.
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid): If a small amount of solid this compound is spilled, carefully dampen the material with water to prevent the generation of dust.[8] Then, gently sweep the material into a suitable container for disposal as hazardous waste.[8]
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material and place it in a sealed container for disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team and EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling Tetrahydropalmatrubine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tetrahydropalmatrubine in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification:
This compound is a hazardous substance. Based on data for the closely related compound Tetrahydropalmatine, it is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
Cumulative effects may occur following exposure, and accidental ingestion of less than 150 grams may be harmful.[3] High doses may be toxic to the heart.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] |
| Hand Protection | Protective Gloves | Chemical-resistant, impervious gloves. Inspect prior to use. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][4][5] |
| Body Protection | Impervious Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1][4] A chemical-resistant apron is recommended when handling concentrates.[6] |
| Respiratory Protection | Suitable Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] Ensure proper fit testing and training.[5] |
Operational Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Ensure an accessible safety shower and eye wash station are available.[1]
Safe Handling Practices:
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes.[3][4]
-
No Eating, Drinking, or Smoking: Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[3]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the substance.[1][3]
-
Clothing: Launder contaminated work clothes separately before reuse.[3]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[1][4][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1][2][4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate and Alert: Evacuate personnel from the immediate area and alert emergency services, providing the location and nature of the hazard.[3]
-
Control Contact: Wear appropriate personal protective equipment, including respiratory protection, to avoid personal contact.[3][4]
-
Containment: Prevent the spill from entering drains or water courses.[3][4]
-
Clean-up (Dry Spill): If the material is dry, use dry clean-up procedures and avoid generating dust. Dampen with water to prevent dusting before sweeping. Collect residues and place them in sealed, labeled containers for disposal.[3]
-
Clean-up (Wet Spill): For wet spills, vacuum or shovel the material into labeled containers for disposal.[3]
-
Decontamination: Wash the spill area with large amounts of water.[3]
Disposal:
-
Dispose of this compound and any contaminated materials in suitable, closed containers.[3][4]
-
All disposal must be in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE should be placed in a biohazard box.[8]
Diagrams
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response workflow for accidental exposure.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. pppmag.com [pppmag.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. D-Tetrahydropalmatine - Safety Data Sheet [chemicalbook.com]
- 8. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
